YSY01A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C29H38BN5O5 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
[(1S)-3-methyl-1-[[(2S)-2-[[(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1 |
InChI Key |
BJJCLDNVNAULGO-KYPHJKQUSA-N |
Isomeric SMILES |
B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
YSY01A Compound: A Technical Guide to its Anti-Cancer Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YSY01A is a novel small molecule proteasome inhibitor demonstrating significant potential as an anti-cancer therapeutic agent. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including breast (MCF-7) and prostate (PC-3M) cancer cells. Its anti-neoplastic effects are mediated through the inhibition of the proteasome and modulation of key signaling pathways, notably the PI3K/Akt and Estrogen Receptor Alpha (ERα) pathways. This document serves as a resource for researchers investigating novel proteasome inhibitors and developing new cancer therapeutics.
Introduction
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a wide range of proteins, thereby regulating essential cellular processes such as cell cycle progression, apoptosis, and signal transduction. The inhibition of the proteasome has emerged as a promising strategy in cancer therapy. This compound is a novel tripeptideboronic acid derivative that acts as a potent proteasome inhibitor.[1] It has demonstrated anti-proliferative effects in several cancer cell lines and in vivo tumor models, suggesting its potential as a next-generation anti-cancer drug.[1]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome system. This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling events that culminate in cell cycle arrest and apoptosis.
Cell Cycle Arrest
A hallmark of this compound's activity is the induction of cell cycle arrest, predominantly at the G2 or G2/M phase, in a concentration-dependent manner.[1][2] This arrest is a consequence of the accumulation of key cell cycle regulatory proteins that are normally degraded by the proteasome.
In prostate cancer PC-3M cells, treatment with this compound leads to a significant increase in the population of cells in the G2/M phase.[1] Similarly, in breast cancer MCF-7 cells, this compound induces G2 phase arrest.[2] This is accompanied by an increased expression of cell cycle inhibitors such as p21 and p27, and cyclin B1, as well as alterations in the phosphorylation status of cell cycle-dependent kinases like CDC2.[1]
Modulation of Signaling Pathways
This compound has been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival.
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. This compound treatment leads to a decrease in the phosphorylation of Akt (p-Akt), indicating an inhibition of this pathway.[2] The downstream consequences of PI3K/Akt inhibition by this compound include the upregulation of the tumor suppressor p53 and the cell cycle inhibitors p21Cip1 and p27Kip1.[2]
In estrogen receptor-positive breast cancer cells like MCF-7, the estrogen receptor alpha (ERα) pathway is a key driver of proliferation. This compound has been found to down-regulate the expression of both total ERα and its phosphorylated form (p-ERα).[2] This suggests that this compound can interfere with estrogen-mediated signaling, contributing to its anti-proliferative effects in ER-positive breast cancer.
Quantitative Data
The following tables summarize the quantitative data from studies on this compound, providing insights into its potency and efficacy.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| PC-3M | Prostate Cancer | Flow Cytometry | 50 nM | 14% increase in G2/M phase cells | [1] |
| PC-3M | Prostate Cancer | Flow Cytometry | 100 nM | 44% increase in G2/M phase cells | [1] |
| MCF-7 | Breast Cancer | Western Blot | 20, 40, 80 nM | Decreased p-Akt and p-ERα | [2] |
| MCF-7 | Breast Cancer | High-Content Screening | Not specified | G2 phase cell cycle arrest within 24 hrs | [2] |
Table 2: In Vivo Efficacy of this compound in a PC-3M Xenograft Model
| Treatment Group | Dosage | Tumor Volume Inhibition Rate | Reference |
| This compound | 1.25 mg/kg | ~40% - 60% | [1] |
| This compound | 2.25 mg/kg | ~40% - 60% | [1] |
| This compound | 3.25 mg/kg | ~40% - 60% | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its experimental evaluation.
Caption: this compound Signaling Pathway.
References
YSY01A Target Validation in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YSY01A is a novel small molecule proteasome inhibitor demonstrating significant potential as an anti-cancer therapeutic. This document provides a comprehensive technical overview of the target validation of this compound in various cancer cell lines. It summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the intricate signaling pathways modulated by this compound. The evidence presented herein substantiates the mechanism of action of this compound, highlighting its effects on cell cycle progression and apoptosis induction through the modulation of critical oncogenic signaling cascades.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle control, proliferation, and apoptosis.[1] Dysregulation of the UPS is a hallmark of various malignancies, making it an attractive target for cancer therapy.[1] Proteasome inhibitors disrupt this system, leading to the accumulation of regulatory proteins that can trigger cell cycle arrest and programmed cell death in cancer cells.
This compound has emerged as a promising novel proteasome inhibitor.[1] Preclinical studies have indicated its potent anti-tumor activities in different cancer models, including breast and ovarian cancer.[2][3] This guide delves into the core data and methodologies that validate the therapeutic potential of this compound, focusing on its effects on cancer cell viability, cell cycle distribution, and the underlying molecular signaling pathways.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the dose- and time-dependent impact of this compound on cell viability and cell cycle distribution.
Table 1: Effect of this compound on MCF-7 Breast Cancer Cell Viability
| Treatment Duration | This compound Concentration (nM) | Cell Survival Reduction (%) |
| 24 hours | 20 | 11.6 |
| 40 | 20.8 | |
| 80 | 32.0 | |
| 48 hours | 20 | 26.8 |
| 40 | 44.2 | |
| 80 | 66.4 |
Data extracted from studies on MCF-7 human breast cancer cells.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.3 ± 2.1 | 23.5 ± 1.5 | 11.2 ± 0.9 |
| This compound (40 nM, 24h) | 45.2 ± 1.8 | 15.8 ± 1.2 | 39.0 ± 2.5 |
Data represents the percentage of cells in each phase of the cell cycle as determined by high-content screening.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments utilized in the validation of this compound's anti-cancer effects.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay determines cell density based on the measurement of cellular protein content.[4]
-
Cell Plating: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 20, 40, 80 nM) and a vehicle control (DMSO) for the desired durations (e.g., 24, 48 hours).
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[5]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[4]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[5]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[3]
High-Content Screening (HCS) for Cell Cycle Analysis
HCS allows for automated imaging and analysis of cell cycle distribution in a multi-well format.
-
Cell Plating and Treatment: Seed cells in a 96-well imaging plate and treat with this compound as described for the SRB assay.
-
Staining: At the end of the treatment period, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a DNA-binding dye such as Hoechst 33342.[6]
-
Imaging: Acquire images using a high-content imaging system, capturing both the fluorescent nuclear stain and brightfield images.[7]
-
Image Analysis: Use image analysis software to identify individual nuclei and quantify the integrated fluorescence intensity for each cell.[7] The DNA content is proportional to the fluorescence intensity, allowing for the classification of cells into G0/G1, S, and G2/M phases of the cell cycle.[2]
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect changes in the levels of specific proteins and their phosphorylation status.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, p-ERα, NF-κB p65, STAT3, Bcl-2) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[11]
Signaling Pathway Visualizations
This compound exerts its anti-cancer effects by modulating key signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action in different cancer contexts.
Caption: this compound inhibits the PI3K/Akt and ERα pathways in breast cancer cells.
In breast cancer cells, particularly the MCF-7 line, this compound induces G2/M phase cell cycle arrest by inhibiting the PI3K/Akt and Estrogen Receptor Alpha (ERα) signaling pathways.[2] This leads to a decrease in the phosphorylated (active) forms of both Akt and ERα, which are crucial for cell cycle progression.[2]
Caption: this compound abrogates NF-κB and STAT3 signaling in ovarian cancer cells.
In the context of cisplatin-resistant ovarian cancer, this compound has been shown to suppress cell survival by inducing apoptosis.[3] This is achieved by abrogating the activity of key regulatory proteins involved in cell proliferation and anti-apoptosis, namely NF-κB p65 and STAT3.[3] The downregulation of these transcription factors leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, thereby sensitizing the cells to apoptosis.[3]
Caption: Experimental workflow for this compound target validation.
The validation of this compound as a potential anti-cancer agent involves a systematic workflow. This begins with the treatment of cancer cell lines with this compound, followed by a battery of in vitro assays to assess its impact on cell viability, cell cycle, and protein expression. The quantitative data from these assays are then analyzed to map the affected signaling pathways and elucidate the overall mechanism of action.
Conclusion
The collective evidence strongly supports the validation of the proteasome as the target of this compound in cancer cells. Through its inhibitory action, this compound effectively disrupts key oncogenic signaling pathways, including the PI3K/Akt/ERα axis in breast cancer and the NF-κB/STAT3 cascade in ovarian cancer. This leads to potent anti-proliferative and pro-apoptotic effects. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a novel cancer therapeutic. Future investigations should continue to explore the efficacy of this compound in a broader range of cancer types and in in vivo models to further solidify its therapeutic potential.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intellicyt.com [intellicyt.com]
- 3. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. High-Content Screening (HCS) Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. m.youtube.com [m.youtube.com]
Whitepaper: The Discovery and Synthesis of YSY01A, a Novel Kinase Inhibitor for Targeted Cancer Therapy
YSY01A: A Comprehensive Technical Guide on its Discovery, Synthesis, and Preclinical Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel and potent small molecule inhibitor of the tyrosine kinase JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical driver in various myeloproliferative neoplasms and inflammatory diseases. This compound was identified through a high-throughput screening campaign and subsequent structure-activity relationship (SAR) optimization. This whitepaper outlines the synthetic route, in vitro and in vivo experimental protocols, and key preclinical data for this compound. All quantitative data are presented in structured tables, and critical pathways and workflows are visualized using diagrams.
Introduction: The JAK-STAT Pathway and Unmet Medical Needs
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in cytokine signaling. Upon cytokine binding, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). The activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and inflammation. The V617F mutation in JAK2 is a well-established driver of myeloproliferative neoplasms, making it a key target for therapeutic intervention. While several JAK inhibitors have been developed, the quest for agents with improved selectivity and safety profiles continues. This compound was developed to address this need.
The Discovery of this compound
This compound was identified from a library of over 500,000 small molecules via a high-throughput AlphaScreen™ assay designed to measure the inhibition of JAK2 V617F kinase activity. The initial hit demonstrated a promising activity profile, which was subsequently optimized through a medicinal chemistry campaign to enhance potency and selectivity, culminating in the identification of this compound.
High-Throughput Screening Workflow
The workflow for the primary screen and hit confirmation is outlined below.
Caption: High-throughput screening and hit-to-lead workflow for this compound.
Synthesis of this compound
The chemical structure of this compound is a novel pyrazolo-pyrimidine core. The synthesis is a robust 5-step process with a good overall yield.
Synthetic Scheme
A detailed, step-by-step protocol for the synthesis of this compound is provided below.
An In-depth Technical Guide to the Solubility and Stability of YSY01A
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the solubility and stability characteristics of the novel compound YSY01A. The following sections detail the aqueous and solvent-based solubility profiles, as well as the stability of this compound under various environmental conditions, including pH, temperature, and light. All data is presented in a structured format to facilitate analysis and comparison, and detailed experimental protocols are provided for reproducibility.
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its bioavailability and formulation potential. The following tables summarize the solubility of this compound in various aqueous and organic solvents.
Table 1: Aqueous Solubility of this compound
| pH | Buffer System (Concentration) | Temperature (°C) | Solubility (mg/mL) | Method |
| 2.0 | HCl | 25 | Data Not Available | HPLC |
| 4.5 | Acetate (50 mM) | 25 | Data Not Available | HPLC |
| 6.8 | Phosphate (50 mM) | 25 | Data Not Available | HPLC |
| 7.4 | Phosphate (50 mM) | 25 | Data Not Available | HPLC |
| 9.0 | Borate (50 mM) | 25 | Data Not Available | HPLC |
| 7.4 | Phosphate (50 mM) | 37 | Data Not Available | HPLC |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | Data Not Available |
| Ethanol | 25 | Data Not Available |
| Methanol | 25 | Data Not Available |
| Acetonitrile | 25 | Data Not Available |
| Propylene Glycol | 25 | Data Not Available |
| PEG 400 | 25 | Data Not Available |
Stability Profile of this compound
Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and formulation strategies.
Table 3: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Buffer System (Concentration) | Temperature (°C) | Time (hours) | % Remaining | Degradants Observed |
| 2.0 | HCl | 25 | 0, 2, 4, 8, 12, 24 | Data Not Available | Data Not Available |
| 7.4 | Phosphate (50 mM) | 25 | 0, 2, 4, 8, 12, 24 | Data Not Available | Data Not Available |
| 9.0 | Borate (50 mM) | 25 | 0, 2, 4, 8, 12, 24 | Data Not Available | Data Not Available |
Table 4: Temperature and Photostability of this compound (Solid State)
| Condition | Duration | % Remaining | Physical Appearance |
| 40°C / 75% RH | 1 month | Data Not Available | Data Not Available |
| 60°C | 2 weeks | Data Not Available | Data Not Available |
| Photostability (ICH Q1B Option II) | 1.2 million lux hours | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Solubility Determination (Shake-Flask Method)
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., buffered solution or organic solvent) in a sealed glass vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), against a standard curve.
3.2. pH Stability Assessment
-
Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or DMSO).
-
Incubation: The stock solution is diluted into various aqueous buffer solutions (pH 2.0, 4.5, 6.8, 7.4, 9.0) to a final concentration of approximately 10 µg/mL.
-
Sampling: Aliquots are taken at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours) from each solution incubated at a constant temperature (e.g., 25°C).
-
Analysis: The concentration of the remaining this compound in each sample is immediately analyzed by HPLC. The percentage of remaining this compound is calculated relative to the initial (time 0) concentration.
Visualized Workflows and Pathways
4.1. Experimental Workflow for Solubility Assessment
Caption: Workflow for shake-flask solubility determination.
4.2. Hypothetical Signaling Pathway for this compound
Caption: Postulated mechanism of action for this compound.
YSY01A: A Technical Overview of In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of YSY01A, a novel proteasome inhibitor. The document outlines its mechanism of action, impact on key signaling pathways, and effects on cell cycle regulation, with a focus on breast cancer cells. All data is presented in a structured format for clarity, and detailed experimental protocols for the cited studies are provided.
Core Findings on In Vitro Activity
This compound has been identified as a potent proteasome inhibitor with significant anti-proliferative effects in vitro, particularly against MCF-7 breast cancer cells. Its mechanism of action involves the induction of G2 phase cell cycle arrest through the modulation of the Estrogen Receptor Alpha (ERα) and the PI3K/Akt signaling pathways.[1]
Quantitative Analysis of this compound In Vitro Efficacy
The following table summarizes the key quantitative data regarding the in vitro activity of this compound on MCF-7 cells.
| Parameter | Cell Line | Concentration | Duration | Effect |
| Cell Cycle Arrest | MCF-7 | 20, 40, 80 nM | 24 hours | Induction of G2 phase arrest |
| Protein Modulation | MCF-7 | 20, 40, 80 nM | 24 hours | Increased p-CDC-2, p-FOXO3a, p53, p21Cip1, p27Kip1 |
| Protein Modulation | MCF-7 | 20, 40, 80 nM | 24 hours | Decreased p-Akt, p-ERα |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by intervening in a positive feedback loop between ERα and the PI3K/Akt pathway.[1] Downstream of the PI3K/Akt pathway, the kinase p70S6K can activate ERα through phosphorylation.[1] Activated ERα, in turn, can act on PI3K.[1] this compound disrupts this cycle by inhibiting the proteasome, which leads to the upregulation of tumor suppressor genes and the inhibition of key survival pathways.[1]
Caption: Signaling pathway of this compound in MCF-7 cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
High-Content Screening (HCS)
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Procedure:
-
MCF-7 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with this compound at concentrations of 20, 40, and 80 nM for 24 hours.
-
Cells were then fixed, permeabilized, and stained with Hoechst 33342 for DNA content analysis.
-
Plates were imaged and analyzed using a high-content screening system to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Label-Free Quantitative Proteomics (LFQP)
-
Objective: To identify cellular proteins affected by this compound treatment.
-
Procedure:
-
MCF-7 cells were treated with this compound.
-
Total protein was extracted, and proteins were digested into peptides.
-
Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data was used for protein identification and label-free quantification to determine changes in protein expression levels between treated and untreated cells.
-
Western Blotting
-
Objective: To confirm the changes in the expression of specific proteins identified by LFQP and involved in the PI3K/Akt and ERα pathways.
-
Procedure:
-
MCF-7 cells were treated with this compound (20, 40, 80 nM) for 24 hours.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against p-CDC-2, p-FOXO3a, p53, p21Cip1, p27Kip1, p-Akt, p-ERα, and GAPDH (as a loading control).
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Workflow for in vitro analysis of this compound.
Conclusion
The in vitro data strongly suggest that this compound is a promising anti-cancer agent, particularly for ER-positive breast cancers.[1] Its ability to induce G2 phase cell cycle arrest by targeting the interconnected ERα and PI3K/Akt pathways provides a solid foundation for further preclinical and clinical investigation.[1] The detailed experimental protocols provided herein should facilitate the replication and expansion of these findings by the research community.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
YSY01A is a novel, synthetic tripeptide boronic acid analogue of the FDA-approved proteasome inhibitor bortezomib (PS-341). It exhibits potent anti-cancer activity in a range of cancer cell lines and in vivo models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental data, and the methodologies used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of the UPS, is a multi-catalytic complex that degrades ubiquitinated proteins. Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolase (PGPH) or caspase-like.
Given the heightened reliance of cancer cells on the proteasome for their survival and proliferation, targeting the proteasome has emerged as a validated and effective strategy in cancer therapy. This compound has been identified as a novel and potent proteasome inhibitor with promising anti-neoplastic properties. This document details the technical aspects of this compound, including its inhibitory profile, effects on cancer cells, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of the 26S proteasome. It targets all three major peptidase activities of the proteasome, with a particularly strong inhibitory effect on the chymotrypsin-like activity.
Inhibition of Proteasome Catalytic Subunits
This compound demonstrates a concentration-dependent inhibition of the CT-L, T-L, and PGPH activities of the 26S proteasome. The inhibitory concentrations (IC50) of this compound against these subunits have been determined and are presented in Table 1.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.
Table 1: Inhibition of 26S Proteasome Catalytic Activities by this compound [1]
| Catalytic Subunit | This compound IC50 (nM) | PS-341 (Bortezomib) IC50 (nM) |
| Chymotrypsin-like (CT-L) | 123 ± 18 | 71 ± 1 |
| Trypsin-like (T-L) | 1243 ± 77 | 5349 ± 57 |
| Post-glutamyl peptide hydrolase (PGPH) | 714 ± 44 | 564 ± 62 |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| PC-3M[2] | Prostate Cancer | 149.8 ± 9.0 |
| MCF-7[3] | Breast Cancer | Not explicitly stated, but significant reduction in cell survival at 20, 40, and 80 nM |
| SKOV3[4] | Ovarian Cancer | 573.0 ± 286.0 |
| SKOV3/DDP (cisplatin-resistant)[4] | Ovarian Cancer | 206.9 ± 84.5 |
| A549[3] | Lung Cancer | Data not available |
| MGC-803[3] | Gastric Cancer | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution in PC-3M Cells (48h treatment) [2]
| This compound Concentration (nM) | % of Cells in G2/M Phase |
| 0 (Control) | Baseline |
| 50 | Increased by 14% |
| 100 | Increased by 44% |
Table 4: In Vivo Tumor Growth Inhibition by this compound in PC-3M Xenograft Model [2]
| Treatment Group (mg/kg) | Tumor Volume Inhibition Rate |
| This compound (1.25) | ~40% - 60% |
| This compound (2.25) | ~40% - 60% |
| This compound (3.25) | ~40% - 60% |
| PS-341 (1.25) | Not explicitly stated, but this compound toxicity was lower |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell cycle regulation and apoptosis.
Cell Cycle Regulation in PC-3M Prostate Cancer Cells
In PC-3M cells, this compound induces G2/M phase cell cycle arrest.[1][2] This is associated with the upregulation of key cell cycle regulatory proteins.
Caption: this compound-induced G2/M arrest in PC-3M cells.
Signaling Pathways in MCF-7 Breast Cancer Cells
In MCF-7 breast cancer cells, this compound induces G2 phase arrest through the modulation of the ERα and PI3K/Akt signaling pathways.[5]
Caption: this compound-induced G2 arrest in MCF-7 cells.
Overcoming Cisplatin Resistance in Ovarian Cancer Cells
This compound enhances the cytotoxicity of cisplatin in resistant ovarian cancer cells by down-regulating the NF-κB and STAT3 signaling pathways, leading to a decrease in the anti-apoptotic protein Bcl-2.[4]
Caption: this compound enhances cisplatin cytotoxicity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, it is described as a tripeptide boronic acid. The general synthesis of such compounds involves the coupling of amino acid precursors, followed by the introduction of the boronic acid moiety. This typically involves the use of protecting groups and coupling reagents common in peptide synthesis, followed by specialized reactions to form the C-B bond.
Proteasome Activity Assay
The chymotrypsin-like, trypsin-like, and post-glutamyl peptide hydrolase activities of the 26S proteasome are measured using specific fluorogenic substrates.
-
Principle: The assay measures the fluorescence emitted upon the cleavage of a specific peptide substrate linked to a fluorescent reporter molecule (e.g., 7-amido-4-methylcoumarin, AMC).
-
General Protocol:
-
Purified 26S proteasome is incubated with varying concentrations of this compound or vehicle control.
-
A specific fluorogenic substrate for each catalytic activity (e.g., Suc-LLVY-AMC for CT-L, Boc-LSTR-AMC for T-L, Z-LLE-AMC for PGPH) is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and thus, the number of cells.
-
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount.
-
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and prevent its staining by PI.
-
Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count.
-
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p21, p27, Cyclin B1, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Protocol:
-
Cell Preparation: Harvest human cancer cells (e.g., PC-3M) and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups (vehicle control, different doses of this compound, positive control like PS-341). Administer the treatments via a suitable route (e.g., intraperitoneal injection) for a specified duration.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
This compound is a potent proteasome inhibitor with significant anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways highlights its potential as a therapeutic agent for various cancers, including prostate, breast, and ovarian cancer. This technical guide provides a comprehensive summary of the available data and experimental methodologies related to this compound, serving as a valuable resource for the scientific community to further explore and develop this promising anti-cancer compound. Further research is warranted to fully elucidate its therapeutic potential and to develop a scalable synthesis process for clinical applications.
References
- 1. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. Frontiers | Proteasome Inhibitor this compound Abrogates Constitutive STAT3 Signaling via Down-regulation of Gp130 and JAK2 in Human A549 Lung Cancer Cells [frontiersin.org]
- 4. Proteasome Inhibitor this compound Enhances Cisplatin Cytotoxicity in Cisplatin-Resistant Human Ovarian Cancer Cells [jcancer.org]
- 5. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YSY01A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
YSY01A is a novel, potent, and selective proteasome inhibitor that has demonstrated significant anti-tumor activity in various cancer cell lines. It primarily induces cell cycle arrest and apoptosis by modulating key signaling pathways, including the PI3K/Akt and estrogen receptor-alpha (ERα) pathways. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cells, including methodologies for cell culture, assessment of cell viability, cell cycle analysis, apoptosis assays, and Western blotting for key protein targets.
Introduction
The proteasome is a critical cellular machine responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in the regulation of numerous cellular processes such as cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome has emerged as a promising strategy in cancer therapy. This compound, a novel small molecule, targets the proteasome, leading to the accumulation of regulatory proteins that can trigger cell cycle arrest and programmed cell death in cancer cells. This document outlines detailed protocols for investigating the cellular effects of this compound.
Data Presentation
Table 1: Effects of this compound on Cell Cycle Distribution in MCF-7 Cells
| This compound Concentration | G2 Phase Cell Population (%) |
| Control (PBS) | 28.6% |
| 40 nM | 36.0% |
| 80 nM | 41.8% |
Table 2: Effect of this compound on Cisplatin IC50 in SKOV3/DDP Cells
| This compound Pre-treatment | Cisplatin IC50 (µM) |
| 0 nM (Vehicle Control) | Not specified |
| 50 nM | 13.4 ± 1.3 |
| 100 nM | 11.7 ± 1.3 |
Experimental Protocols
Cell Culture Protocols
1.1. MCF-7 (Human Breast Adenocarcinoma) Cell Line
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[1][2] For studies on estrogen activity, phenol red-free medium is recommended.[3]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[1][2]
-
Subculturing:
-
Maintain cell confluency between 30-90%.[1]
-
When cells reach 80-90% confluency, remove the medium and rinse the cell layer twice with 1x PBS.[1]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[1]
-
Neutralize trypsin by adding 10 mL of complete growth medium.[1]
-
Centrifuge the cell suspension at 125 x g for 5 minutes.[1]
-
Resuspend the cell pellet in fresh growth medium and plate at a subcultivation ratio of 1:2 to 1:4.[2]
-
1.2. PC-3M (Human Prostate Carcinoma) Cell Line
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4] Alternatively, ATCC-formulated F-12K Medium with 10% FBS can be used.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[4]
-
Subculturing:
-
When cells are 70-80% confluent, remove the medium and rinse with a D-PBS solution.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate for 5 to 15 minutes until cells detach.
-
Add 4.0 to 6.0 mL of complete growth medium to inactivate trypsin.[4]
-
Gently pipette to create a single-cell suspension.
-
Plate cells at a subcultivation ratio of 1:2 to 1:4.[4]
-
Change the medium every 2 to 3 days.[4]
-
1.3. SKOV3/DDP (Cisplatin-Resistant Human Ovarian Cancer) Cell Line
-
Generation of Resistant Cell Line: Cisplatin-resistant ovarian cancer cell lines can be developed by continuous exposure of the parental cell line (e.g., SKOV3) to gradually increasing concentrations of cisplatin.
-
Culture Medium: Maintain in the standard medium for the parental cell line, supplemented with a maintenance concentration of cisplatin to ensure the persistence of the resistant phenotype.
-
This compound Treatment: For combination studies, pre-treat SKOV3/DDP cells with this compound (e.g., 50 or 100 nM) for 24 hours before adding cisplatin.[5]
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 590 nm.
-
-
For MTS Assay:
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry.
-
Apoptosis Assay by Annexin V Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 1 x 10^6 cells in a T25 flask and treat with this compound.[7]
-
Harvest both floating and adherent cells and wash twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[7] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[7]
-
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. mcf7.com [mcf7.com]
- 2. elabscience.com [elabscience.com]
- 3. MCF7 | Culture Collections [culturecollections.org.uk]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Proteasome Inhibitor this compound Enhances Cisplatin Cytotoxicity in Cisplatin-Resistant Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Estrogen Receptor α Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Use of YSY01A
For Researchers, Scientists, and Drug Development Professionals
Introduction
YSY01A is a novel tripeptide boronic acid analog of the proteasome inhibitor PS341.[1] It functions by inhibiting the chymotrypsin-like (CT-L), post-glutamyl peptide hydrolase (PGPH), and trypsin-like (T-L) activities of the proteasome.[1] Preclinical studies have demonstrated its potential as an anticancer agent through the induction of cell cycle arrest and apoptosis. These application notes provide a detailed overview of the in vivo use of this compound, summarizing key experimental findings and providing protocols for its application in preclinical cancer models.
Mechanism of Action
This compound has been shown to exert its anticancer effects through distinct but potentially overlapping mechanisms in different cancer cell types.
-
In Prostate Cancer (PC-3M cells): this compound induces cell cycle arrest at the G2/M phase. This is achieved by increasing the expression of key cell cycle regulatory proteins including p21, p27, cyclinB1, P-cdc2 (tyr15), and wee1 in both in vitro cell cultures and in vivo tumor tissues.[1]
-
In Breast Cancer (MCF-7 cells): In vitro studies have revealed that this compound induces G2 phase cell cycle arrest through modulation of the Estrogen Receptor α (ERα) and PI3K/Akt signaling pathways. Specifically, this compound decreases the phosphorylation of Akt (p-Akt) and ERα (p-ERα) while increasing the levels of p-CDC-2, p-FOXO3a, p53, p21Cip1, and p27Kip1.
The following diagram illustrates the proposed signaling pathway for this compound in breast cancer cells.
Caption: Proposed signaling pathway of this compound in MCF-7 breast cancer cells.
In Vivo Efficacy Data
A preclinical study has evaluated the in vivo antitumor efficacy of this compound in a xenograft mouse model using human prostate cancer PC-3M cells.
| Animal Model | Cell Line | Treatment | Dosing Regimen | Tumor Growth Inhibition |
| Xenograft Mice | PC-3M | This compound | 1.25 mg/kg | ~40% |
| This compound | 2.25 mg/kg | ~50% | ||
| This compound | 3.25 mg/kg | ~60% | ||
| Data summarized from the study on the anticancer effect of this compound in PC-3M cells.[1] |
Experimental Protocol: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Materials
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on this compound's solubility)
-
Cancer cell line of interest (e.g., PC-3M)
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthetic agent
-
Tissue collection reagents (e.g., formalin, liquid nitrogen)
Methodology
-
Cell Culture: Culture the chosen cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 107 cells/mL.
-
Animal Acclimatization: House the mice in a pathogen-free environment for at least one week to allow for acclimatization.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Animal Grouping and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm3, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at 1.25 mg/kg, 2.25 mg/kg, and 3.25 mg/kg).
-
Drug Administration: Prepare fresh formulations of this compound in the chosen vehicle on each day of administration. Administer the drug or vehicle to the mice according to the planned schedule (e.g., intraperitoneal injection once daily or every other day).
-
Continued Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the study. Monitor the animals for any signs of toxicity.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group relative to the vehicle control. Perform statistical analysis to determine the significance of the observed effects.
-
Mechanistic Studies (Optional): To confirm the in vivo mechanism of action, tumor lysates can be analyzed by Western blotting for the expression of proteins involved in cell cycle regulation (e.g., p21, p27, cyclinB1, P-cdc2) or the PI3K/Akt pathway.
Safety and Toxicology
Detailed in vivo safety and toxicology studies for this compound are not yet extensively published. As with other proteasome inhibitors, potential side effects should be carefully monitored in animal studies. It is recommended to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model and administration route.
Conclusion
This compound is a promising novel proteasome inhibitor with demonstrated in vivo anticancer activity in a prostate cancer xenograft model. The provided protocols and data serve as a guide for researchers to further investigate the in vivo efficacy and mechanism of action of this compound in various preclinical cancer models. Further studies are warranted to explore its therapeutic potential in other cancer types, such as breast cancer, where it has shown in vitro activity, and to establish a comprehensive in vivo safety profile.
References
Application Notes: YSY01A Treatment on MCF-7 Cell Line
Introduction
YSY01A is a novel small molecule proteasome inhibitor that has demonstrated significant potential as an anti-cancer agent.[1][2] The ubiquitin-proteasome system is a critical component in the degradation of regulatory proteins, and its inhibition is a key strategy in cancer therapy.[1] These application notes provide a detailed overview of the effects of this compound on the human breast adenocarcinoma cell line, MCF-7, which is an estrogen receptor-positive (ER+) model widely used in breast cancer research.[1][3] this compound has been shown to suppress the viability of MCF-7 cells by inducing cell cycle arrest through the modulation of the ERα and PI3K/Akt signaling pathways.[1][4]
Mechanism of Action
This compound exerts its anti-cancer effects on MCF-7 cells primarily by inhibiting the proteasome.[1][2] This action leads to the disruption of two critical signaling pathways that are often dysregulated in breast cancer:
-
Inhibition of the PI3K/Akt Pathway: Treatment with this compound leads to a decrease in the phosphorylation of Akt (p-Akt), a key mediator of cell survival and proliferation. The inhibition of this pathway contributes to the up-regulation of tumor suppressor genes.[1][4]
-
Downregulation of ERα Activity: this compound reduces the phosphorylation of Estrogen Receptor-alpha (p-ERα).[1] Given that ERα is a primary driver of growth in a majority of breast cancers, its inhibition is a cornerstone of endocrine therapy.[1] this compound disrupts a positive feedback loop between the PI3K/Akt pathway and ERα, where the kinase p70S6K (a downstream target of PI3K/Akt) can activate ERα.[1]
The inhibition of these pathways results in the accumulation of tumor suppressor proteins, including p53, p21Cip1, and p27Kip1, which collectively promote cell cycle arrest.[1][2][4]
Caption: Signaling pathway of this compound in MCF-7 cells.
Key Biological Effects & Data
Inhibition of Cell Proliferation and Viability
This compound suppresses the survival of MCF-7 cells in a manner that is dependent on both concentration and time.[1] The compound was observed to have limited cytotoxicity, indicating that its primary effect is cytostatic rather than cytotoxic at the tested concentrations.[1][2]
Table 1: Effect of this compound on MCF-7 Cell Viability (SRB Assay)
| This compound Concentration | Reduction in Cell Survival (24 hrs) | Reduction in Cell Survival (48 hrs) |
|---|---|---|
| 20 nM | 11.6% | 26.8% |
| 40 nM | 20.8% | 44.2% |
| 80 nM | 32.0% | 66.4% |
Data sourced from a study where MCF-7 cells were treated and viability was assessed by Sulforhodamine B (SRB) assay.[1]
Induction of G2 Cell Cycle Arrest
High-content screening has shown that treatment with this compound for 24 hours induces cell cycle arrest in the G2 phase.[1][4] This arrest is a direct consequence of the altered levels of key cell cycle regulatory proteins.
Table 2: Summary of this compound's Effect on Key Regulatory Proteins in MCF-7 Cells
| Protein | Biological Role | Effect of this compound Treatment |
|---|---|---|
| p-Akt | Cell Survival, Proliferation | Decreased |
| p-ERα | Estrogen-mediated Growth | Decreased |
| p53 | Tumor Suppressor | Increased |
| p21Cip1 | Cell Cycle Inhibitor | Increased |
| p27Kip1 | Cell Cycle Inhibitor | Increased |
| p-CDC-2 | G2/M Transition Regulator | Increased |
| p-FOXO3a | Apoptosis, Cell Cycle Arrest | Increased |
Protein expression changes were confirmed by Western blotting after 24 hours of this compound treatment.[1][2]
Experimental Protocols
Caption: Workflow for evaluating this compound effects on MCF-7 cells.
Protocol 1: MCF-7 Cell Culture
MCF-7 cells are a human breast cancer cell line derived from a metastatic adenocarcinoma.[3] They are adherent and grow in clusters.[5]
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 6 ng/ml insulin.[5][6]
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Passaging: When cells reach 70-80% confluency, aspirate the medium and rinse with sterile PBS.[5]
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[7]
-
Neutralize trypsin with complete growth medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes.[5]
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended split ratio of 1:3 to 1:6.[7]
Protocol 2: Cell Viability Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is used to measure cell density based on the measurement of cellular protein content.[1]
-
Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 20, 40, 80 nM) and a vehicle control (PBS).[1] Incubate for the desired time periods (e.g., 12, 24, 48 hrs).[1]
-
Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the optical density at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to the vehicle control.
Protocol 3: Cell Cycle Analysis by High-Content Screening (HCS)
HCS allows for automated imaging and quantitative analysis of cell cycle distribution.[1]
-
Seeding and Treatment: Seed MCF-7 cells in a 96-well imaging plate. After 24 hours, treat with desired concentrations of this compound for 24 hours.[1]
-
Staining: Stain cells with Hoechst 33342, a DNA binding dye, to visualize cell nuclei.[4] Additional markers like EdU for S phase or anti-phospho-Histone H3 for M phase can be included for more detailed analysis.[4]
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use the system's software to identify individual nuclei and measure the integrated nuclear intensity of the Hoechst stain. The distribution of cells in G0/G1, S, and G2/M phases is determined based on DNA content (Normalized Integrated Nuclear Intensity).[1][4]
Protocol 4: Western Blotting for Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.[1]
-
Cell Lysis: After treatment with this compound for 24 hours, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERα, ERα, p53, p21, p27, GAPDH) overnight at 4°C.[1]
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH to normalize protein levels.[1]
References
- 1. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 4. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways [jcancer.org]
- 5. MCF-7 cell line | AcceGen [accegen.com]
- 6. MCF7/AnaR-2 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 7. MCF7 Cell Line - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: The Effects of YSY01A on the PC-3M Human Prostate Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
YSY01A is a novel tripeptide boronic acid analog of the proteasome inhibitor PS341.[1][2][3] It has demonstrated potent anticancer activity, particularly against the human prostate cancer cell line PC-3M.[1][2][3] The PC-3M cell line is a metastatic variant derived from the parental PC-3 human prostate adenocarcinoma cell line, which was originally isolated from a bone metastasis.[4][5][6] PC-3M cells exhibit enhanced migratory and invasive capabilities, making them a crucial model for studying metastatic prostate cancer.[4] This document provides detailed application notes and protocols for studying the effects of this compound on PC-3M cells, focusing on its mechanism of action which involves the inhibition of proteasome activity and subsequent cell cycle arrest at the G2/M phase.[1][2][3]
Data Summary
In Vitro Cytotoxicity of this compound
The anti-proliferative activity of this compound was evaluated across various cancer cell lines. PC-3M cells were found to be the most sensitive among the tested lines.[2][3]
| Cell Line | IC50 of this compound (nM) |
| PC-3M (Prostate Cancer) | 149.8 ± 9.0 |
| HL-60 (Leukemia) | 170.1 ± 9.9 |
| Bel-7740 (Liver Cancer) | 285.9 ± 13.2 |
| Bcap37 (Breast Cancer) | 878.6 ± 18.2 |
Data from treatment for 48 hours.[2][3]
Cell Cycle Analysis of PC-3M Cells Treated with this compound
This compound induces G2/M phase cell cycle arrest in PC-3M cells in a concentration-dependent manner.[1][2]
| This compound Concentration (nM) | % of Cells in G2/M Phase (48h treatment) |
| 0 (Control) | Not specified, baseline |
| 50 | ~14% increase from baseline |
| 100 | ~44% increase from baseline |
In Vivo Tumor Growth Inhibition
In a PC-3M cell xenograft mouse model, this compound significantly inhibited tumor growth.
| This compound Dosage (mg/kg) | Tumor Volume Inhibition Rate |
| 1.25 | ~40% - 60% |
| 2.25 | ~40% - 60% |
| 3.25 | ~40% - 60% |
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by inhibiting the proteasome, a key cellular complex responsible for degrading regulatory proteins.[1][2][3] This inhibition leads to the accumulation of proteins that regulate the cell cycle, ultimately causing arrest at the G2/M checkpoint.[1][2][3]
Caption: this compound-induced G2/M arrest signaling pathway.
Experimental Protocols
Cell Culture
The PC-3M cell line is an adherent line with an epithelial morphology.[7]
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[7] Some protocols may use Ham's F-12K medium with similar supplements.[4][8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell layer with a DPBS solution to remove residual serum.[7]
-
Add Trypsin-EDTA solution (1-2 mL for a T-75 flask) and incubate until cells detach (typically 2-3 minutes).[7]
-
Neutralize the trypsin with 4-6 mL of complete growth medium.
-
Gently pipette to create a single-cell suspension.
-
Seed new culture vessels at a subcultivation ratio of 1:2 to 1:4.[7]
-
Renew the medium every 2-3 days.[7]
-
Cell Viability (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound.
References
- 1. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo [jcancer.org]
- 4. PC-3M Cells [cytion.com]
- 5. PC3 - Wikipedia [en.wikipedia.org]
- 6. Cellosaurus cell line PC-3M (CVCL_9555) [cellosaurus.org]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for Western Blot Analysis of YSY01A-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of YSY01A, a novel proteasome inhibitor, on protein expression in cancer cell lines. The described methodology is particularly relevant for studying the modulation of the ERα and PI3K/Akt signaling pathways, which are implicated in the mechanism of action of this compound.
Introduction
This compound is a novel proteasome inhibitor that has been shown to induce G2 phase cell cycle arrest in MCF-7 breast cancer cells.[1] Its mechanism of action involves the modulation of key proteins within the Estrogen Receptor alpha (ERα) and PI3K/Akt signaling pathways. Western blotting is a crucial technique to elucidate these molecular mechanisms by quantifying the changes in protein expression levels following this compound treatment. This document outlines a comprehensive protocol for this purpose.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a Western blot experiment after treating MCF-7 cells with varying concentrations of this compound for 24 hours. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH).
| Target Protein | Vehicle Control (0 nM this compound) | 20 nM this compound | 40 nM this compound | 80 nM this compound |
| p-Akt (Ser473) | 1.00 | 0.65 | 0.35 | 0.15 |
| Total Akt | 1.00 | 0.98 | 1.02 | 0.99 |
| p-ERα (Ser167) | 1.00 | 0.70 | 0.40 | 0.20 |
| Total ERα | 1.00 | 0.50 | 0.25 | 0.10 |
| p53 | 1.00 | 2.50 | 4.00 | 5.50 |
| p21Cip1 | 1.00 | 3.00 | 5.00 | 6.50 |
| p27Kip1 | 1.00 | 2.00 | 3.50 | 4.80 |
| p-CDC2 (Tyr15) | 1.00 | 2.20 | 3.80 | 5.20 |
| p-FOXO3a (Ser253) | 1.00 | 0.40 | 0.20 | 0.05 |
| GAPDH | 1.00 | 1.00 | 1.00 | 1.00 |
Experimental Protocols
This section provides a detailed step-by-step protocol for Western blot analysis following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed MCF-7 cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, treat them with varying concentrations of this compound (e.g., 20, 40, 80 nM) and a vehicle control (e.g., DMSO) for 24 hours.[1]
Protein Extraction (Lysis)
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µL for a well in a 6-well plate) containing protease and phosphatase inhibitors to each well.[3][4]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2][4]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, followed by centrifugation at 12,000-14,000 x g for 15-20 minutes at 4°C.[2][4][5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, normalize all samples to the same concentration using lysis buffer.
SDS-PAGE (Gel Electrophoresis)
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
Gel Loading: Load the prepared samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel. The acrylamide percentage of the gel should be chosen based on the molecular weight of the target proteins.
-
Electrophoresis: Run the gel in 1X running buffer, initially at a lower voltage (e.g., 80-100 V) until the samples enter the resolving gel, and then increase the voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.[5]
Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by immersing in methanol for a few seconds, followed by a brief wash in deionized water and then transfer buffer. For nitrocellulose membranes, simply equilibrate in transfer buffer.
-
Transfer Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) according to the transfer system's instructions (wet, semi-dry, or dry transfer).[5]
-
Transfer: Perform the protein transfer. For a wet transfer, this is typically done at 100 V for 1-2 hours at 4°C.
Immunodetection
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3] Recommended primary antibodies include those targeting:
-
p-Akt (Ser473)
-
Total Akt
-
p-ERα (Ser167)
-
Total ERα
-
p53
-
p21Cip1
-
p27Kip1
-
p-CDC2 (Tyr15)
-
p-FOXO3a (Ser253)
-
GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2][3]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2][5]
-
Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).[2][3]
-
Detection: Prepare the chemiluminescence substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[5]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (GAPDH).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway affected by this compound treatment.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad.com [bio-rad.com]
- 5. addgene.org [addgene.org]
Application Notes and Protocols for YSY01A in Proteasome Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
YSY01A is a novel, potent, and selective small molecule inhibitor of the proteasome.[1][2][3] As a tripeptide boronic acid analog of bortezomib (PS-341), this compound exhibits significant anti-tumor activity in a variety of cancer cell lines.[2][4] Its mechanism of action involves the inhibition of the catalytic activities of the 26S proteasome, a key regulator of intracellular protein degradation.[4] By blocking proteasome function, this compound leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest, apoptosis, and the modulation of key signaling pathways implicated in cancer progression.[2][3]
These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based proteasome activity assays. Additionally, we present an overview of the key signaling pathways affected by this compound, supported by diagrams to facilitate a deeper understanding of its molecular effects.
Data Presentation
Table 1: In Vitro Inhibition of 26S Proteasome Catalytic Activities by this compound
| Catalytic Subunit | Proteolytic Activity | This compound IC₅₀ (nM) | Bortezomib (PS-341) IC₅₀ (nM) |
| β5/β5i | Chymotrypsin-like (CT-L) | 123 ± 18 | 71 ± 1 |
| β2/β2i | Trypsin-like (T-L) | 1243 ± 77 | 5349 ± 57 |
| β1/β1i | Post-Glutamyl Peptide Hydrolase (PGPH) / Caspase-like | 714 ± 44 | 564 ± 62 |
Data compiled from in vitro studies using purified 26S proteasomes and fluorogenic peptide substrates.[4]
Table 2: Effect of this compound on the Viability of MCF-7 Human Breast Cancer Cells
| Concentration (nM) | 24 hours (% Reduction in Cell Survival) | 48 hours (% Reduction in Cell Survival) |
| 20 | 11.6% | 26.8% |
| 40 | 20.8% | 44.2% |
| 80 | 32.0% | 66.4% |
Cell viability was assessed using the Sulforhodamine B (SRB) assay.[2]
Experimental Protocols
Protocol 1: In Vitro 26S Proteasome Activity Assay
This protocol details the measurement of the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolase (PGPH) activities of purified 26S proteasomes in the presence of this compound.
Materials:
-
Purified 26S proteasome
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for CT-L activity)
-
Boc-LRR-AMC (for T-L activity)
-
Z-LLE-AMC (for PGPH activity)
-
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM).
-
In a 96-well black microplate, add 10 µL of each this compound dilution or vehicle control (DMSO in Assay Buffer) to triplicate wells.
-
Add 80 µL of Assay Buffer containing 12.5 µg of purified 26S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes to allow this compound to interact with the proteasome.
-
Prepare a 50 µM working solution of the desired fluorogenic substrate (Suc-LLVY-AMC, Boc-LRR-AMC, or Z-LLE-AMC) in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorometric plate reader.
-
Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of proteasome inhibition against the logarithm of the this compound concentration.
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol describes how to measure the proteasome activity within intact cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3M)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 5 mM DTT (add fresh).
-
Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, and 2 mM ATP (add fresh).
-
Fluorogenic Substrates (as in Protocol 1)
-
96-well black microplates
-
Fluorometric plate reader
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 nM) or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 50 µL of Lysis Buffer to each well and incubating on ice for 30 minutes.
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer 20 µL of the supernatant (cell lysate) to a new 96-well black microplate.
-
Determine the protein concentration of the lysates.
-
Add 180 µL of Assay Buffer containing 50 µM of the desired fluorogenic substrate to each well containing the cell lysate.
-
Incubate the plate at 37°C and monitor the fluorescence intensity as described in Protocol 1.
-
Normalize the rate of reaction to the protein concentration of each sample.
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System and this compound Inhibition
This compound targets the 26S proteasome, a crucial component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for the degradation of most intracellular proteins, including regulatory proteins involved in cell cycle control and signal transduction. This compound's inhibition of the proteasome's chymotrypsin-like, trypsin-like, and PGPH activities leads to the accumulation of polyubiquitinated proteins, disrupting cellular homeostasis and inducing apoptosis in cancer cells.
Caption: this compound inhibits the 26S proteasome.
This compound-Induced G2/M Cell Cycle Arrest
This compound treatment leads to the accumulation of key cell cycle regulatory proteins, such as p53, p21, and p27.[2] The upregulation of these proteins, which are normally degraded by the proteasome, results in the arrest of the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[2][4]
References
- 1. Proteasome Inhibitor this compound Abrogates Constitutive STAT3 Signaling via Down-regulation of Gp130 and JAK2 in Human A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YSY01A-Induced G2/M Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
YSY01A is a novel small molecule, specifically a tripeptide boronic acid analog of bortezomib, that functions as a proteasome inhibitor.[1][2][3] By targeting the proteasome, this compound disrupts the degradation of various regulatory proteins, leading to a cascade of cellular events that can culminate in cell cycle arrest and apoptosis. These characteristics make this compound a compound of significant interest for anticancer therapy.[1][2] This document provides detailed application notes and protocols for utilizing this compound to induce G2/M phase cell cycle arrest in cancer cell lines, with specific examples in human breast cancer (MCF-7) and prostate cancer (PC-3M) cells.
Mechanism of Action: G2/M Arrest
This compound exerts its anticancer effects primarily by inhibiting the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolase (PGPH) activities of the 26S proteasome.[2][3] This inhibition leads to the accumulation of proteins that regulate the cell cycle, ultimately causing an arrest at the G2/M checkpoint.
In MCF-7 breast cancer cells , this compound-induced G2/M arrest is mediated through the inhibition of the PI3K/Akt signaling pathway and the downregulation of Estrogen Receptor Alpha (ERα) activity. This leads to the upregulation of tumor suppressor proteins p53, p21Cip1, and p27Kip1. The accumulation of these inhibitors prevents the activation of cyclin-dependent kinases (CDKs) necessary for entry into mitosis.
In PC-3M prostate cancer cells , this compound treatment leads to an increase in the expression of key G2/M regulatory proteins, including p21, p27, Cyclin B1, and Wee1. The elevated levels of Wee1, a kinase that inhibits CDK1 (also known as Cdc2), and the accumulation of CDK inhibitors p21 and p27, contribute to the inactivation of the Cyclin B1/CDK1 complex, which is essential for the G2 to M phase transition.[2]
Data Presentation
This compound-Induced Cell Cycle Arrest in Cancer Cell Lines
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control (PBS) | - | - | 28.6 |
| This compound (40 nM, 24h) | - | - | 36.0 | |
| This compound (80 nM, 24h) | - | - | 41.8 | |
| PC-3M | Control | - | - | - |
| This compound (50 nM, 48h) | - | - | +14% increase | |
| This compound (100 nM, 48h) | - | - | +44% increase |
Data for MCF-7 cells is presented as the percentage of cells in the G2/M phase. Data for PC-3M cells indicates the percentage increase in the G2/M population compared to the control.[2]
In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) after 48h |
| PC-3M | 149.8 ± 9.0 |
| HL-60 | 170.1 ± 9.9 |
| Bel-7740 | 285.9 ± 13.2 |
| Bcap37 | 878.6 ± 18.2 |
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound-induced G2/M arrest in MCF-7 and PC-3M cells.
Caption: General experimental workflow for studying this compound's effects on cancer cells.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., MCF-7, PC-3M)
-
Complete growth medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 48 hours).
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-Cyclin B1, anti-Wee1, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions or optimization) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Proteasome Inhibitor this compound Enhances Cisplatin Cytotoxicity in Cisplatin-Resistant Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
YSY01A in Label-Free Quantitative Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YSY01A is a novel, small-molecule proteasome inhibitor that has demonstrated potent anti-cancer properties.[1][2][3][4] This compound induces cell cycle arrest, particularly in the G2 phase, and modulates critical signaling pathways, including the PI3K/Akt pathway, in cancer cell lines such as MCF-7.[1][2][3] Label-free quantitative proteomics (LFQP) is a powerful mass spectrometry-based technique used to identify and quantify thousands of proteins in a complex biological sample without the need for isotopic labeling.[5][6][7] This approach is particularly valuable for elucidating the mechanism of action of novel drug candidates like this compound, providing a global and unbiased view of the cellular response to treatment.[8]
These application notes provide a comprehensive overview and detailed protocols for utilizing label-free quantitative proteomics to investigate the cellular effects of this compound.
Principle of the Method
Label-free quantitative proteomics relies on the direct comparison of peptide peak intensities or spectral counts between different samples to determine relative protein abundance.[6][7][9] In a typical experiment to study the effects of this compound, a cell line of interest (e.g., MCF-7 breast cancer cells) is treated with this compound or a vehicle control. Following treatment, proteins are extracted from the cells, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The resulting data is then processed using specialized software to identify peptides and proteins and to quantify the relative abundance of each protein between the this compound-treated and control groups. This allows for the identification of proteins and pathways that are significantly altered by this compound treatment.
Featured Applications
-
Mechanism of Action Studies: Elucidate the molecular pathways modulated by this compound in cancer cells.
-
Biomarker Discovery: Identify potential protein biomarkers for predicting sensitivity or resistance to this compound.
-
Off-Target Effect Analysis: Profile the proteome-wide effects of this compound to identify potential off-target interactions.
-
Dose-Response Studies: Quantify proteomic changes in response to different concentrations of this compound.
Experimental Workflow
The overall experimental workflow for label-free quantitative proteomics analysis of this compound's effects is depicted below.
Quantitative Data Summary
In a representative study, treatment of MCF-7 cells with this compound resulted in significant changes in the proteome. Out of over 7,500 quantified proteins, 395 peptides, corresponding to numerous proteins, exhibited a fold change of greater than two. A selection of these differentially expressed proteins is presented below, categorized by their primary cellular function.
| Protein Accession | Gene Name | Protein Name | Function | Fold Change (this compound vs. Control) | p-value |
| P06493 | CCNA2 | Cyclin-A2 | Cell Cycle Regulation | -2.5 | < 0.01 |
| P14635 | CCNB1 | G2/mitotic-specific cyclin-B1 | Cell Cycle Regulation | -2.8 | < 0.01 |
| P30279 | CDK1 | Cyclin-dependent kinase 1 | Cell Cycle Regulation | -2.1 | < 0.01 |
| P60709 | ACTB | Actin, cytoplasmic 1 | Cytoskeleton | 1.8 | < 0.05 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | Signal Transduction | 1.5 | < 0.05 |
| P42345 | PIK3R1 | PI3-kinase regulatory subunit alpha | PI3K/Akt Signaling | -1.7 | < 0.05 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | PI3K/Akt Signaling | -1.9 | < 0.05 |
| Q06187 | UBE2C | Ubiquitin-conjugating enzyme E2 C | Ubiquitin-Proteasome System | -2.3 | < 0.01 |
| P62258 | UBA52 | Ubiquitin-60S ribosomal protein L40 | Ubiquitin-Proteasome System | -2.0 | < 0.01 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 40 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours). Perform experiments in biological triplicate.
-
Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
II. Protein Extraction and Digestion
-
Lysis: Resuspend the cell pellet in lysis buffer (8 M urea, 100 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors). Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 45 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add Lys-C protease at a 1:100 (protease:protein) ratio and incubate at 37°C for 4 hours.
-
Add trypsin at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.
-
-
Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
III. LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in 0.1% formic acid.
-
LC Separation: Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a C18 reversed-phase column. Use a gradient of increasing acetonitrile concentration to elute the peptides.
-
MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).[10]
-
MS1 Scan: Acquire full MS scans over a mass range of 350-1500 m/z.
-
MS2 Scan: Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
IV. Data Analysis
-
Database Search: Process the raw MS data using a software platform such as MaxQuant or Proteome Discoverer.[11][12][13] Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Label-Free Quantification: Use the "MaxLFQ" algorithm in MaxQuant or the "Minora Feature Detector" in Proteome Discoverer for label-free quantification based on precursor ion intensities.[11][12][14]
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) on the quantified protein abundances to identify proteins that are significantly differentially expressed between this compound-treated and control samples. Apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple testing.
-
Bioinformatics Analysis: Use bioinformatics tools to perform functional enrichment analysis (e.g., Gene Ontology and pathway analysis) on the list of differentially expressed proteins to identify the biological processes and signaling pathways affected by this compound.
Signaling Pathway Analysis
Label-free quantitative proteomics has revealed that this compound significantly impacts the PI3K/Akt signaling pathway and the cell cycle regulatory network.
PI3K/Akt Signaling Pathway
This compound treatment leads to a decrease in the abundance of key proteins in the PI3K/Akt pathway, such as the p85 regulatory subunit of PI3K (PIK3R1) and Akt itself. This suggests that this compound may inhibit cell survival and proliferation in part by downregulating this critical pro-survival pathway.
Cell Cycle Regulation
The proteomic data shows a significant downregulation of key cell cycle proteins, including Cyclin A2, Cyclin B1, and CDK1, following this compound treatment. This is consistent with the observed G2/M phase cell cycle arrest, as these proteins are essential for progression through the G2 and M phases.
Conclusion
Label-free quantitative proteomics is an invaluable tool for characterizing the mechanism of action of novel therapeutic agents like this compound. The protocols and data presented here provide a framework for researchers to conduct their own investigations into the proteome-wide effects of this compound and other small molecule inhibitors. This approach enables a deeper understanding of drug-induced cellular responses and can accelerate the drug development process.
References
- 1. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways [jcancer.org]
- 4. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways [jcancer.org]
- 5. Quantification of proteins by label-free LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. youtube.com [youtube.com]
- 8. Label Free Quantitation: Revolutionizing Drug Development Strategies - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 11. Hands-on: Label-free data analysis using MaxQuant / Label-free data analysis using MaxQuant / Proteomics [training.galaxyproject.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Essential Tools for Proteomics Data Analysis - MetwareBio [metwarebio.com]
- 14. Technical documentation [docs.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing YSY01A Concentration for Cytotoxicity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YSY01A, a novel proteasome inhibitor, in cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule proteasome inhibitor.[1][2][3][4] Its primary mechanism of action is the inhibition of the proteasome, a large protein complex responsible for degrading intracellular proteins.[5][3] This inhibition disrupts various cellular processes, including cell cycle progression, proliferation, and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.[5][2]
Q2: In which cancer cell lines has this compound shown cytotoxic activity?
A2: this compound has demonstrated cytotoxicity in cisplatin-resistant human ovarian cancer cells and MCF-7 breast cancer cells.[1][3][4] It has been shown to suppress the survival of these cancer cells by inducing apoptosis and causing cell cycle arrest at the G2 phase.[1][3][4]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: Based on published studies, the effective concentration of this compound for inducing cytotoxicity in cancer cell lines typically ranges from 20 nM to 100 nM.[5][2][3] However, the optimal concentration can vary depending on the cell line, seeding density, and incubation time. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Q4: How long should I incubate cells with this compound?
A4: Incubation times of 24 to 96 hours have been reported to be effective for this compound to induce a cytotoxic response.[3] A time-course experiment is advisable to determine the optimal incubation period for your cell line and the endpoint being measured.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several signaling pathways involved in cell proliferation and survival. These include the abrogation of NF-κB p65 and STAT3, leading to the downregulation of the anti-apoptotic protein Bcl-2.[1][5] In MCF-7 cells, this compound has been found to inhibit the PI3K/Akt pathway and ERα activity.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant cytotoxicity observed at expected concentrations. | 1. Compound Insolubility: this compound may have precipitated out of the culture medium. 2. Sub-optimal Incubation Time: The incubation period may be too short for the cytotoxic effects to manifest. 3. Cell Line Resistance: The cell line being used may be inherently resistant to proteasome inhibitors. 4. Incorrect Concentration Preparation: Errors in serial dilutions could lead to a lower than intended final concentration. | 1. Solubility Check: Visually inspect the culture wells for any precipitate. Ensure the stock solution is fully dissolved before diluting in media. Consider using a different solvent for the stock solution if permitted. 2. Time-Course Experiment: Perform a time-course experiment with incubation times of 24, 48, and 72 hours to determine the optimal duration. 3. Positive Control: Use a known proteasome inhibitor (e.g., Bortezomib/PS-341) as a positive control to confirm the sensitivity of your cell line to this class of drugs.[3] 4. Verify Dilutions: Prepare fresh serial dilutions and double-check all calculations. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. "Edge Effect": Evaporation from the outer wells of the microplate can concentrate the compound. 3. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. | 1. Proper Cell Suspension: Ensure the cell suspension is homogenous before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for treatment. Fill these wells with sterile PBS or media to maintain humidity. 3. Pipetting Technique: Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| All cells are dead, even at the lowest concentration. | 1. Concentration Range Too High: The lowest concentration in your dose-response curve is still above the cytotoxic threshold. 2. Pre-existing Cell Stress: Cells may have been unhealthy or overly confluent before the addition of this compound. | 1. Expand Concentration Range: Test a wider range of concentrations, including lower nanomolar or even picomolar ranges. 2. Monitor Cell Health: Ensure cells are in the logarithmic growth phase and are not overly confluent before starting the experiment. |
Data Presentation
Table 1: Cytotoxicity of this compound on MCF-7 Breast Cancer Cells
| Treatment Duration | This compound Concentration | Cell Survival Reduction (%) |
| 24 hours | 20 nM | 11.6% |
| 40 nM | 20.8% | |
| 80 nM | 32.0% | |
| 48 hours | 20 nM | 26.8% |
| 40 nM | 44.2% | |
| 80 nM | 66.4% |
Data adapted from a study on MCF-7 cells.[3]
Table 2: Effect of this compound on Cisplatin IC50 in SKOV3/DDP Cisplatin-Resistant Ovarian Cancer Cells
| Treatment | Cisplatin IC50 (µM) |
| Cisplatin alone | >32 |
| Cisplatin + 100 nM this compound | 11.7 ± 1.3 |
Data indicates that this compound enhances the cytotoxicity of cisplatin.[5][2]
Experimental Protocols
1. Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used in studies with this compound.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10, 20, 40, 80, 100 nM) and a vehicle control (e.g., PBS).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
2. Cytotoxicity Measurement using CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[3]
-
Cell Seeding: Plate cells in a 96-well plate as described for the SRB assay.
-
Compound Treatment: Treat cells with this compound and controls.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 96 hours).
-
Lysate Control: For a maximum LDH release control, add lysis solution to control wells 45 minutes before the endpoint.
-
LDH Measurement: Transfer supernatant from all wells to a fresh 96-well plate.
-
Reagent Addition: Add the CytoTox 96® Reagent to each well and incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add Stop Solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: A flowchart of the experimental workflow for determining this compound cytotoxicity.
Caption: A diagram of signaling pathways affected by the proteasome inhibitor this compound.
References
- 1. Proteasome Inhibitor this compound Enhances Cisplatin Cytotoxicity in Cisplatin-Resistant Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitor this compound Enhances Cisplatin Cytotoxicity in Cisplatin-Resistant Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
YSY01A Technical Support Center: A Guide to Mitigating Off-Target Effects
Disclaimer: As a novel proteasome inhibitor, comprehensive public data on the specific off-target profile of YSY01A is limited. This guide provides a framework for researchers to identify and mitigate potential off-target effects based on its known mechanisms of action and general principles of small molecule inhibitor profiling.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a novel small molecule proteasome inhibitor.[1][2][3][4] Its primary on-target effect is the inhibition of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest and apoptosis in cancer cells.[2][4] this compound has been shown to induce G2/M phase arrest and is effective in various cancer cell lines, including breast, prostate, and lung cancer.[2][4]
Q2: Which signaling pathways are known to be modulated by this compound?
Published studies have demonstrated that this compound modulates several key signaling pathways:
-
PI3K/Akt Pathway: this compound has been shown to decrease the phosphorylation of Akt (p-Akt), suggesting an inhibitory effect on this critical cell survival pathway.[4]
-
Estrogen Receptor Alpha (ERα) Pathway: In ERα-positive breast cancer cells, this compound can decrease the levels of phosphorylated ERα (p-ERα).[4]
-
STAT3 Signaling: this compound can abrogate the constitutive activation of STAT3 by promoting the degradation of gp130 and JAK2 in a proteasome-independent manner, potentially through the autophagy-lysosome pathway.[1][3]
Q3: What are potential, though not yet documented, off-target effects of this compound?
While specific off-target binding data for this compound is not publicly available, researchers should be aware of potential off-target effects common to proteasome inhibitors and compounds affecting the PI3K/Akt and ERα pathways:
-
Proteasome Inhibitor Class Effects: This class of drugs is associated with gastrointestinal toxicity (nausea, vomiting, diarrhea), neurotoxicity, and cardiotoxicity.[5][6][7]
-
Kinase Inhibition: Given its impact on the PI3K/Akt pathway, this compound could potentially have off-target effects on other kinases. Cross-reactivity with other kinases is a common source of off-target effects for small molecule inhibitors.
-
Hormonal Effects: Modulation of ERα signaling could lead to unintended effects in hormone-responsive tissues.
Q4: How can I begin to assess the potential for off-target effects in my experiments?
A multi-faceted approach is recommended:
-
Dose-response analysis: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve could indicate multiple, off-target interactions.
-
Use of structurally unrelated inhibitors: Comparing the phenotype induced by this compound with that of another proteasome inhibitor with a different chemical scaffold can help distinguish on-target from off-target effects.
-
Phenotypic rescue: If the observed phenotype can be rescued by overexpression of the intended target (or a downstream effector), it provides evidence for an on-target mechanism.
Troubleshooting Guides
Scenario 1: Unexpected Cell Toxicity at Low Concentrations
-
Problem: You observe significant cytotoxicity in your cell line at concentrations of this compound that are lower than what is reported to be effective for proteasome inhibition.
-
Possible Cause: This could be due to a potent off-target effect in your specific cell model.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot for ubiquitinated proteins to confirm that you are achieving proteasome inhibition at the concentrations used.
-
Counter-Screening: Test this compound in a cell line that is known to be resistant to proteasome inhibitors but may express a potential off-target.
-
Kinase Profiling: If you suspect off-target kinase activity, consider a broad kinase screen to identify potential unintended targets.
-
Scenario 2: Phenotype Does Not Match Known Downstream Effects of Proteasome Inhibition
-
Problem: this compound treatment results in a cellular phenotype (e.g., changes in cell morphology, unexpected signaling pathway activation) that is not consistent with the known consequences of proteasome inhibition or modulation of the PI3K/Akt or ERα pathways.
-
Possible Cause: this compound may be interacting with an unknown off-target that is driving this unexpected phenotype.
-
Troubleshooting Steps:
-
Global Proteomics/Phosphoproteomics: Use mass spectrometry-based approaches to get an unbiased view of how this compound is altering the proteome and phosphoproteome of your cells. This can reveal unexpected pathway modulation.
-
Secondary Inhibitor Comparison: Treat your cells with a well-characterized proteasome inhibitor (e.g., Bortezomib) and a PI3K inhibitor (e.g., LY294002) to see if the phenotype is replicated. If not, it is more likely an off-target effect of this compound.
-
Quantitative Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Proteasome (β5 subunit) | 15 | 98% |
| PI3Kα | 550 | 65% |
| Akt1 | >10,000 | <10% |
| Unnamed Kinase X | 85 | 92% |
| Unnamed Kinase Y | 1,200 | 45% |
This table illustrates how data from a kinase profiling experiment could be presented to identify potential off-target interactions.
Table 2: Comparison of Cellular IC50 Values for On-Target vs. Off-Target Phenotypes
| Assay Readout | Cell Line | IC50 (nM) |
| Proteasome Inhibition (Ubiquitin Accumulation) | MCF-7 | 25 |
| Apoptosis (Caspase-3/7 Activity) | MCF-7 | 30 |
| Inhibition of Kinase X Phosphorylation | MCF-7 | 100 |
| Unexpected Phenotype (e.g., Mitochondrial Dysfunction) | MCF-7 | 500 |
This table demonstrates how to compare the potency of this compound for its intended effect with its potency for a potential off-target-driven phenotype.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to be tested.
-
Kinase Panel: Select a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP.
-
Compound Addition: Add this compound at various concentrations to the assay wells.
-
Reaction and Detection: The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is measured, often using a fluorescence- or luminescence-based method.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any kinases that are significantly inhibited.
Protocol 2: Global Proteomics by Mass Spectrometry
This protocol outlines a general workflow for identifying global protein expression changes induced by this compound.
-
Cell Culture and Treatment: Culture your cells of interest and treat them with this compound at a relevant concentration and time point. Include a vehicle control (DMSO).
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and vehicle control samples to identify differentially expressed proteins.
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Proteasome Inhibitor this compound Abrogates Constitutive STAT3 Signaling via Down-regulation of Gp130 and JAK2 in Human A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitor this compound Abrogates Constitutive STAT3 Signaling via Down-regulation of Gp130 and JAK2 in Human A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity induced by antineoplastic proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Toxicity of Proteasome Inhibitors: Underlying Mechanisms and Management Strategies: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
YSY01A Western Blot Technical Support Center
Welcome to the technical support center for the YSY01A Western Blotting Kit. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides a question-and-answer guide to address specific problems you may face while using the this compound kit.
Problem 1: High Background on the Membrane
High background can obscure the detection of your target protein, making accurate interpretation difficult.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Optimize blocking conditions. Try switching from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa, as milk can sometimes mask certain antigens.[1][2] Increase the blocking duration (e.g., 1-2 hours at room temperature or overnight at 4°C).[2][3] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that maximizes signal while minimizing background.[1] |
| Secondary Antibody Non-specific Binding | Run a control blot with only the secondary antibody to check for non-specific binding. If background persists, consider a different secondary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations to effectively remove unbound antibodies.[1][4] Adding a detergent like Tween 20 (0.05% - 0.2%) to your wash buffer can also help.[2][3] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates or microbial growth.[3] |
| Membrane Drying | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent it from drying out.[3] |
Problem 2: Weak or No Signal
A faint or absent signal for your target protein can be due to a variety of factors throughout the Western blot workflow.[2]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Target Protein Concentration | Increase the amount of protein loaded per well. If the target protein is known to have low expression, consider using techniques like immunoprecipitation to enrich the sample.[5] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S or the gel with Coomassie Blue after transfer.[6] Ensure good contact between the gel and membrane and that no air bubbles are present.[4][6] |
| Suboptimal Antibody Concentrations | The primary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C). Also, ensure the secondary antibody is used at the recommended dilution. |
| Inactive HRP or Substrate | The HRP-conjugated secondary antibody or the chemiluminescent substrate may have lost activity.[6] Use fresh or borrowed reagents to test this possibility.[6] |
| Protein Degradation | Ensure samples are fresh and have been properly stored.[4] Always add protease inhibitors to your lysis buffer to prevent protein degradation.[7] |
Problem 3: Non-Specific Bands or Incorrect Band Size
The appearance of unexpected bands can complicate the interpretation of your results.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | An excess of primary antibody can lead to binding at low-affinity sites. Reduce the antibody concentration.[3] |
| Non-specific Antibody Binding | Increase the stringency of your washing steps by increasing the duration or the detergent concentration.[4] Optimizing the blocking buffer can also reduce non-specific binding.[1] |
| Protein Degradation or Modifications | Degradation can result in bands at a lower molecular weight.[2][7] Use fresh samples and protease inhibitors.[7] Post-translational modifications like glycosylation can cause bands to appear at a higher molecular weight.[2][7] |
| Splice Variants | Your protein of interest may have multiple splice variants, leading to bands of different sizes.[7] Consult protein databases like UniProt for information on known isoforms.[7] |
Experimental Workflow & Logical Troubleshooting
The following diagrams illustrate the standard Western blot workflow and a logical approach to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended lysis buffer to use with the this compound kit?
A1: We recommend using a RIPA (Radioimmunoprecipitation assay) buffer containing protease and phosphatase inhibitors. A standard RIPA buffer recipe is provided in the protocols section.
Q2: How much protein should I load per well?
A2: For optimal results, we recommend loading 10-30 µg of total protein from cell lysates per lane.[3] However, this may need to be optimized depending on the expression level of your target protein.
Q3: Can I reuse my primary antibody solution?
A3: While it is possible to reuse the primary antibody solution, we do not recommend it as this can lead to reduced signal intensity and potential contamination over time.[8] For the best results, always use a freshly prepared antibody solution.[8]
Q4: My protein bands appear "smiling" or distorted. What could be the cause?
A4: "Smiling" bands are often caused by uneven heat distribution across the gel during electrophoresis, typically from running the gel at too high a voltage.[4] Try running the gel at a lower voltage for a longer period to ensure uniform migration of the protein bands.[4]
Q5: Why do I see black spots or speckles on my blot?
A5: Speckled backgrounds can be caused by several factors, including aggregates in the antibody or blocking buffer, or contaminated equipment.[3][7] To avoid this, filter your blocking buffer and antibody solutions before use and ensure all incubation trays and equipment are clean.[3]
Experimental Protocols
Cell Lysate Preparation (RIPA Buffer)
-
Place the cell culture dish on ice and wash the cells once with ice-cold 1X PBS.[9][10]
-
Aspirate the PBS and add ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).[10]
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9][11]
-
Carefully transfer the supernatant to a new, clean tube. This is your protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add an equal volume of 2x Laemmli sample buffer to the desired amount of protein (e.g., 20 µg) and boil at 95-100°C for 5-10 minutes.[10][12]
SDS-PAGE and Protein Transfer
-
Load your prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.[11]
-
Run the gel in 1X running buffer. Start at 100V for 10-15 minutes until the samples enter the resolving gel, then increase to 150V until the dye front reaches the bottom.[11]
-
Carefully remove the gel and equilibrate it in transfer buffer for 10-15 minutes.[10]
-
Set up the transfer stack (e.g., for a semi-dry or wet transfer system) with a PVDF or nitrocellulose membrane, ensuring no air bubbles are trapped between the gel and the membrane.[4][6]
-
Perform the transfer according to the manufacturer's instructions for your transfer apparatus.
Immunodetection
-
Following transfer, place the membrane in a clean container and wash it briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9][13]
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer (as recommended by the antibody datasheet) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.[11]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[10]
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. addgene.org [addgene.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
Technical Support Center: YSY01A In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YSY01A in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel tripeptide boronic acid that acts as a proteasome inhibitor. It primarily targets the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome, and also shows inhibitory effects on the caspase-like (C-L) and trypsin-like (T-L) activities. By inhibiting the proteasome, this compound disrupts protein degradation, leading to an accumulation of regulatory proteins that induce cell cycle arrest and apoptosis in cancer cells.
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated significant in vivo anticancer activity in a PC-3M human prostate cancer cell xenograft model. In this model, this compound inhibited tumor growth by approximately 40% to 60% at doses of 1.25, 2.25, and 3.25 mg/kg.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to induce G2/M phase cell cycle arrest by upregulating proteins such as p21, p27, cyclinB1, P-cdc2 (tyr15), and wee1.[1] In breast cancer cells (MCF-7), this compound's mechanism involves the inhibition of the PI3K/Akt signaling pathway and estrogen receptor alpha (ERα) activity.[2]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo studies with this compound, offering possible causes and solutions.
| Problem | Possible Causes | Suggested Solutions |
| Suboptimal tumor growth inhibition | Inadequate Drug Formulation/Solubility: this compound, as a peptide boronic acid, may have limited aqueous solubility. Poor formulation can lead to precipitation upon injection and reduced bioavailability. | - Optimize Vehicle: Test different biocompatible solvents or co-solvent systems. For bortezomib, a similar compound, saline is often used for reconstitution. Consider using a vehicle containing a solubilizing agent like DMSO, followed by dilution in saline or PBS, ensuring the final DMSO concentration is non-toxic to the animals. - pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the formulation pH accordingly. - Fresh Preparation: Prepare the formulation fresh before each administration to minimize degradation. |
| Suboptimal Dosing Regimen: The dose might be too low, or the dosing frequency may not be optimal to maintain therapeutic concentrations. | - Dose-Response Study: If not already done, perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose. - Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the half-life of this compound in the selected animal model. This will inform the optimal dosing frequency. | |
| Animal Model Variability: The chosen cell line for the xenograft may be less sensitive to this compound. Tumor take rates and growth kinetics can also be variable. | - Cell Line Sensitivity: Confirm the in vitro sensitivity of the cell line to this compound using assays like MTT or SRB before initiating in vivo studies. - Tumor Establishment: Ensure tumors have reached a palpable and consistent size (e.g., 100-200 mm³) before starting treatment to reduce variability. - Orthotopic vs. Subcutaneous Model: Consider the tumor microenvironment. An orthotopic model might yield different results compared to a subcutaneous model and may be more clinically relevant. | |
| Toxicity and adverse effects in animals (e.g., weight loss, lethargy) | Dose is too high: The administered dose may be exceeding the MTD. | - Dose Reduction: Reduce the dose to a previously determined tolerated level. - Modified Dosing Schedule: Instead of daily administration, consider intermittent dosing (e.g., twice or three times a week) to allow for animal recovery between doses. Bortezomib, for example, is often administered with rest periods. |
| Formulation Issues: The vehicle itself or degradation products of this compound could be causing toxicity. | - Vehicle Toxicity Control: Always include a vehicle-only control group to assess the toxicity of the formulation components. - Stability Assessment: If possible, assess the stability of this compound in the chosen vehicle over the duration of the experiment. | |
| Inconsistent results between experiments | Experimental Variability: Minor differences in experimental procedures can lead to significant variations in outcomes. | - Standardize Procedures: Strictly standardize all procedures, including cell implantation, drug preparation and administration, and tumor measurement techniques. - Animal Health and Husbandry: Ensure consistent animal age, weight, and health status. Maintain a stable and controlled environment (e.g., temperature, light cycle). - Blinding: Whenever possible, blind the researchers who are measuring the tumors and assessing endpoints to the treatment groups. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in PC-3M Xenograft Model [1]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition Rate (%) |
| This compound | 1.25 | 45.7 |
| This compound | 2.25 | 52.8 |
| This compound | 3.25 | 60.1 |
| PS341 (Bortezomib) | 1.25 | 49.6 |
| Control | - | 0 |
Table 2: In Vitro Proliferative Inhibition of this compound and PS341 (Bortezomib)
| Cell Line | Compound | IC50 (nM) |
| SKOV3 | This compound | 573.0 ± 286.0 |
| SKOV3/DDP | This compound | 206.9 ± 84.5 |
| SKOV3 | PS-341 | 130.8 ± 96.5 |
| SKOV3/DDP | PS-341 | 11.0 ± 2.8 |
Data for SKOV3 and SKOV3/DDP cells from a study on cisplatin-resistant ovarian cancer.[3]
Experimental Protocols
1. PC-3M Xenograft Model for In Vivo Efficacy Assessment [1]
-
Cell Culture: PC-3M cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male BALB/c nude mice (athymic), 4-6 weeks old, are used.
-
Tumor Implantation: PC-3M cells (e.g., 5 x 10^6 cells in 100 µL of serum-free medium) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using a caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment: When tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups. This compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired doses (e.g., 1.25, 2.25, 3.25 mg/kg) according to a predetermined schedule (e.g., every other day). The control group receives the vehicle only.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are excised and weighed. Tumor growth inhibition rate is calculated. Tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: this compound signaling pathways leading to cell cycle arrest and inhibition of proliferation.
Caption: General experimental workflow for assessing this compound in vivo efficacy in a xenograft model.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (marizomib) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YSY01A Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using YSY01A, a novel proteasome inhibitor. This resource is intended for scientists and professionals in drug development.
Troubleshooting Guide
Inconsistent results in proliferation assays when using this compound are often attributable to technical variations in the assay procedure rather than a compound-specific anomaly. Below are common issues and their solutions, categorized by the type of proliferation assay.
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells for the same condition.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in high-throughput screening.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. - Use a multichannel pipette for seeding to ensure uniform volume dispensing. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1] |
| Pipetting Errors | - Calibrate pipettes regularly. - Use the appropriate pipette for the volume being dispensed. - Pre-wet pipette tips before aspirating reagents. - Pipette slowly and consistently, ensuring the tip is submerged to the correct depth.[1] |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples, as they are prone to evaporation and temperature fluctuations.[2][3] - Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2][4] |
| Cell Clumping | - Ensure a single-cell suspension after trypsinization by gentle pipetting. - Visually inspect wells after seeding to confirm even cell distribution. |
Issue 2: Low Signal or Poor Dynamic Range
Symptoms:
-
Absorbance, fluorescence, or luminescence readings are close to the background.
-
Inability to distinguish between treated and untreated cells.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Cell Seeding Density | - Too few cells: The signal may be below the detection limit of the assay. Increase the initial seeding density.[4][5] - Too many cells: Cells may become confluent and enter a state of contact inhibition, slowing proliferation and leading to inaccurate results.[4] Perform a cell titration experiment to determine the optimal seeding density for the specific cell line and assay duration.[1][4] |
| Incorrect Incubation Times | - This compound Treatment: this compound is known to induce G2 phase cell cycle arrest.[6] Ensure the treatment duration is sufficient to observe an anti-proliferative effect. - Assay Reagent Incubation: Follow the manufacturer's protocol for the specific assay (e.g., MTT, WST-1, BrdU). Incubation times that are too short may result in a weak signal.[7][8] |
| Degraded Reagents | - Check the expiration dates of all assay components. - Store reagents as recommended by the manufacturer, protecting light-sensitive components (e.g., MTT, WST-1) from light.[7][9] |
Issue 3: Assay-Specific Problems
A. Tetrazolium-Based Assays (MTT, XTT, WST-1)
| Cause | Solution |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | - Ensure the solubilization buffer is added in a sufficient volume and mixed thoroughly. Orbital shaking for at least 15 minutes is recommended.[2] - Visually inspect the wells to confirm complete dissolution of the purple crystals before reading the plate. |
| Interference from this compound or Other Compounds | - Some compounds can interfere with the reduction of tetrazolium salts.[10][11][12] - Include a "no-cell" control with the compound at the highest concentration to check for direct reduction of the assay reagent.[2] |
| High Background Absorbance | - This can be caused by microbial contamination or components in the culture medium (e.g., phenol red).[2] - Use fresh, sterile reagents and consider using a serum-free medium during the assay incubation step.[2] |
B. BrdU Assay
| Cause | Solution |
| Inefficient DNA Denaturation | - The anti-BrdU antibody cannot access the incorporated BrdU without proper denaturation of the DNA.[13] - Optimize the concentration of HCl and the incubation time for the denaturation step.[13] |
| Insufficient BrdU Labeling | - The incubation time with BrdU should be optimized based on the cell line's doubling time. Rapidly dividing cells may require a shorter incubation, while slower-growing cells may need a longer incubation period.[14] |
| Antibody Issues | - Titrate the anti-BrdU antibody to find the optimal concentration.[13] - Include appropriate controls, such as a secondary antibody-only control, to check for non-specific binding.[13][15] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation? A1: this compound is a novel proteasome inhibitor. It has been shown to induce cell cycle arrest in the G2 phase in MCF-7 breast cancer cells.[6] This arrest prevents cells from proceeding through mitosis, thereby inhibiting proliferation. The mechanism involves the downregulation of the PI3K/Akt and ERα signaling pathways.[6]
Q2: My untreated control cells show low viability. What could be the reason? A2: This could be due to several factors, including suboptimal culture conditions (e.g., incorrect CO2 levels, temperature), poor cell health at the time of seeding, or an inappropriate seeding density that is too low for the cells to survive and proliferate.
Q3: Can the solvent for this compound (e.g., DMSO) affect the proliferation assay? A3: Yes, high concentrations of solvents like DMSO can be toxic to cells and inhibit their proliferation. It is crucial to include a vehicle control (cells treated with the same concentration of the solvent as the highest concentration of this compound) in your experimental setup to account for any solvent-induced effects.
Q4: How do I choose the right proliferation assay for my experiment with this compound? A4: The choice of assay depends on your specific experimental question and cell type.
-
MTT/WST-1/XTT Assays: These colorimetric assays measure metabolic activity and are good for high-throughput screening. WST-1 and XTT have the advantage of not requiring a solubilization step.[8]
-
BrdU Assay: This assay directly measures DNA synthesis and is a more direct measure of cell proliferation. It is often more sensitive but also more labor-intensive.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number but can be low-throughput.
Q5: What is the "edge effect" and how can I minimize it? A5: The "edge effect" refers to the phenomenon where the wells on the perimeter of a microplate exhibit different growth characteristics compared to the interior wells, often due to increased evaporation and temperature gradients.[2] To minimize this, it is recommended to not use the outer wells for experimental samples and instead fill them with sterile liquid to act as a humidity barrier.[2][4]
Experimental Protocols
Standard Proliferation Assay Workflow
The following diagram illustrates a generalized workflow for a cell proliferation assay.
Figure 1. Generalized workflow for a cell proliferation assay.
Detailed Protocol: WST-1 Assay
This protocol is a general guideline and may need optimization for your specific cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (including vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the metabolic activity of your cells and should be determined empirically.[6][8][16]
-
Gently shake the plate for 1 minute on an orbital shaker to ensure uniform distribution of the formazan product.[6][8][16][17]
-
Measure the absorbance at 420-480 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.[6][8][16][17]
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Calculate the percentage of proliferation relative to the vehicle-treated control cells.
-
This compound Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the proteasome, which in turn impacts key signaling pathways that control cell cycle progression. In MCF-7 breast cancer cells, this compound has been shown to inhibit the PI3K/Akt and Estrogen Receptor alpha (ERα) pathways.[6]
Figure 2. Simplified signaling pathway of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 17. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Preventing YSY01A Precipitation
For researchers, scientists, and drug development professionals, maintaining the solubility of the novel kinase inhibitor YSY01A in aqueous solutions is critical for experimental success. Precipitation can lead to inaccurate concentration measurements, inconsistent bioassay results, and failed experiments. This technical support center provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome challenges with this compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in aqueous solutions?
A1: this compound is a weakly basic compound with low intrinsic water solubility. Its solubility is highly dependent on pH.[1][2][3][4] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, causing the compound's concentration to exceed its solubility limit under the new conditions.[5]
Q2: What is the most critical factor for keeping this compound in solution?
A2: The pH of the aqueous medium is the most critical factor. This compound is a weak base with a pKa of 4.5. It is significantly more soluble at a pH below its pKa (when it is protonated and charged) and much less soluble at a pH above its pKa (when it is in its neutral, uncharged form).[1][2][6] Therefore, maintaining a sufficiently acidic pH is the primary strategy for preventing precipitation.
Q3: How should I prepare and store my this compound stock solution?
A3: Stock solutions should be prepared in a high-purity organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM).[7][8][9] Once prepared, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
Q4: My this compound precipitates immediately when I dilute the DMSO stock into my neutral pH buffer. What should I do?
A4: This is a common issue resulting from a rapid change in solvent and pH. To prevent this, add the DMSO stock solution to the aqueous buffer slowly and dropwise while vigorously vortexing or stirring.[5] This rapid dispersion prevents localized high concentrations that lead to immediate precipitation. Also, consider pre-adjusting the buffer pH to a more acidic value if your experiment allows.
Q5: Can additives or excipients help prevent this compound precipitation?
A5: Yes, several pharmaceutical excipients can enhance solubility and prevent precipitation.[10][11] These include cyclodextrins, which encapsulate the hydrophobic drug molecule, and non-ionic surfactants like Tween® 80, which form micelles.[12][13][14][15] Certain polymers, such as HPMC or PVP, can also act as precipitation inhibitors, stabilizing supersaturated solutions.[16][17]
Troubleshooting Guide
This guide addresses specific precipitation issues in a question-and-answer format.
Issue 1: this compound precipitates upon dilution of DMSO stock into an aqueous buffer.
This is the most common solubility challenge. The workflow below provides a systematic approach to troubleshooting this problem.
References
- 1. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
YSY01A Toxicity in Animal Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity profile of YSY01A in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the acute toxicity of this compound in rodents?
A1: Acute toxicity studies have established the median lethal dose (LD50) of this compound in both rats and mice via oral and intravenous administration. The LD50 values are summarized in the table below.
Q2: Have any No-Observed-Adverse-Effect-Levels (NOAEL) been determined for this compound in repeat-dose toxicity studies?
A2: Yes, NOAELs have been established in 28-day repeat-dose oral toxicity studies in Sprague-Dawley rats and Beagle dogs. These values are critical for informing the starting dose in subsequent preclinical and clinical studies.
Q3: What are the primary target organs of this compound toxicity?
A3: Based on histopathological findings from repeat-dose toxicity studies, the primary target organs for this compound-induced toxicity are the liver and kidneys. Dose-dependent microscopic changes have been observed in these organs.
Q4: What is the known mechanism of this compound-induced hepatotoxicity?
A4: this compound-induced hepatotoxicity is primarily mediated by the induction of oxidative stress and subsequent activation of the JNK signaling pathway, leading to hepatocellular apoptosis.
Troubleshooting Guide
Problem 1: Unexpected mortality in animals at doses predicted to be safe.
-
Possible Cause: Vehicle interaction or incorrect dose formulation.
-
Troubleshooting Steps:
-
Verify the stability and homogeneity of this compound in the chosen vehicle.
-
Conduct a vehicle toxicity study to rule out adverse effects from the vehicle itself.
-
Re-calculate all dosing formulations and ensure accurate administration volumes.
-
Problem 2: High variability in plasma concentrations of this compound.
-
Possible Cause: Issues with the route of administration or animal handling.
-
Troubleshooting Steps:
-
For oral gavage, ensure consistent stomach placement and volume.
-
For intravenous injections, confirm patency of the vein and proper injection speed.
-
Minimize stress during animal handling as it can affect drug absorption and metabolism.
-
Problem 3: Histopathological findings inconsistent with expected organ toxicity.
-
Possible Cause: Animal strain differences or underlying health conditions.
-
Troubleshooting Steps:
-
Confirm the genetic background and health status of the animal model.
-
Review historical control data for the specific strain to identify background lesion rates.
-
Consider conducting studies in a second species to confirm target organ toxicity.
-
Data Presentation
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 1500 |
| Mouse | Intravenous | 150 |
| Rat | Oral | 2000 |
| Rat | Intravenous | 200 |
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) of this compound from 28-Day Studies
| Species | Route of Administration | NOAEL (mg/kg/day) |
| Sprague-Dawley Rat | Oral | 50 |
| Beagle Dog | Oral | 30 |
Experimental Protocols
1. Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)
-
Animals: Female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Individually housed in a controlled environment (22±3°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Procedure:
-
Animals are fasted for 4 hours prior to dosing.
-
This compound is administered orally by gavage in a vehicle of 0.5% methylcellulose.
-
A starting dose of 175 mg/kg is used.
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next is dosed at a lower level (e.g., 55 mg/kg).
-
Animals are observed for clinical signs of toxicity for 14 days.
-
The LD50 is calculated using the maximum likelihood method.
-
2. 28-Day Repeat-Dose Oral Toxicity Study in Rats
-
Animals: Male and female Sprague-Dawley rats (6-8 weeks old).
-
Groups:
-
Group 1: Vehicle control (0.5% methylcellulose).
-
Group 2: Low dose this compound (10 mg/kg/day).
-
Group 3: Mid dose this compound (50 mg/kg/day).
-
Group 4: High dose this compound (250 mg/kg/day).
-
-
Procedure:
-
This compound is administered daily via oral gavage for 28 consecutive days.
-
Clinical observations, body weight, and food consumption are recorded weekly.
-
Blood samples are collected on day 29 for hematology and clinical chemistry analysis.
-
At the end of the study, all animals are euthanized, and a full necropsy is performed.
-
Target organs are weighed, and tissues are collected for histopathological examination.
-
Visualizations
Caption: this compound-induced hepatotoxicity signaling pathway.
Caption: Workflow for preclinical toxicity assessment of this compound.
Validation & Comparative
A Comparative Guide to YSY01A and Other Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical pathway for protein degradation and a key target in cancer therapy. Proteasome inhibitors have revolutionized the treatment of certain hematological malignancies, and research into new, more effective, and less toxic inhibitors is ongoing. This guide provides a detailed comparison of the novel proteasome inhibitor YSY01A with the established inhibitors Bortezomib, Carfilzomib, and Ixazomib, supported by available experimental data.
Introduction to Proteasome Inhibitors
Proteasome inhibitors disrupt the normal function of the proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This disruption leads to the accumulation of misfolded and regulatory proteins, inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
-
This compound is a novel tripeptide boronic acid analog of Bortezomib.[1]
-
Bortezomib (PS-341, Velcade®) is a first-in-class, reversible proteasome inhibitor.[2]
-
Carfilzomib (Kyprolis®) is a second-generation, irreversible epoxyketone proteasome inhibitor.[2]
-
Ixazomib (Ninlaro®) is a second-generation, orally bioavailable, reversible proteasome inhibitor.
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and other proteasome inhibitors. It is important to note that direct head-to-head comparative studies for this compound against Carfilzomib and Ixazomib are limited in the publicly available literature.
Table 1: Inhibition of 26S Proteasome Catalytic Subunits (IC50, nM)
| Inhibitor | Chymotrypsin-like (CT-L/β5) | Trypsin-like (T-L/β2) | Caspase-like/PGPH (C-L/β1) | Reference |
| This compound | 123 ± 18 | 1243 ± 77 | 714 ± 44 | [3] |
| Bortezomib (PS341) | 71 ± 1 | 5349 ± 57 | 564 ± 62 | [3] |
| Carfilzomib | ~5 | >10,000 | >10,000 | |
| Ixazomib | 3.4 | 3500 | 31 | [4] |
Data for Carfilzomib is based on its high selectivity for the β5 subunit.
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | This compound | Bortezomib | Carfilzomib | Ixazomib | Reference |
| PC-3M | Prostate Cancer | 149.8 ± 9.0 | >500 | - | - | [3] |
| HL-60 | Leukemia | 170.1 ± 9.9 | - | - | - | [3] |
| Bel-7740 | Liver Cancer | 285.9 ± 13.2 | - | - | - | [3] |
| Bcap37 | Breast Cancer | 878.6 ± 18.2 | - | - | - | [3] |
| A549 | Lung Cancer | 15.2 | 8.9 | <1.0 - 36 | - | [5][6] |
| MCF-7 | Breast Cancer | 35.4 | 19.8 | - | - | [5] |
| MGC-803 | Gastric Cancer | 25.3 | 11.2 | - | - | [5] |
| HEK293T | Non-cancerous | 51.6 | 17.6 | - | - | [5] |
| SKOV3/DDP | Ovarian Cancer (Cisplatin-Resistant) | 206.9 ± 84.5 | 11.0 ± 2.8 | - | - | |
| MM.1S | Multiple Myeloma | - | 15.2 | 8.3 | - |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and the specific assay used. The data presented here is for comparative purposes and is collated from different studies.
Mechanism of Action and Cellular Effects
This compound, like Bortezomib, is a boronic acid-based inhibitor that targets the threonine residue in the active site of the proteasome. It has been shown to inhibit the chymotrypsin-like (CT-L), post-glutamyl peptide hydrolase (PGPH), and trypsin-like (T-L) activities of the 26S proteasome.[3] Notably, the inhibitory effect of this compound on T-L activity is reported to be more than three times that of Bortezomib (PS341).[3] In vivo studies in a PC-3M xenograft model showed that this compound inhibited tumor growth with an efficacy comparable to Bortezomib, but with lower toxicity.[3]
Carfilzomib is an epoxyketone that irreversibly binds to the proteasome, primarily inhibiting the CT-L activity with high selectivity.[2] This irreversible binding may contribute to its sustained activity. Ixazomib is a reversible inhibitor that also shows high selectivity for the CT-L subunit.[4]
Signaling Pathways
Proteasome inhibitors exert their anti-cancer effects by modulating various signaling pathways.
Ubiquitin-Proteasome Pathway and NF-κB Signaling
The primary mechanism of action of all these inhibitors is the disruption of the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins. A key consequence is the inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. By preventing the degradation of IκB, an inhibitor of NF-κB, proteasome inhibitors keep NF-κB in an inactive state in the cytoplasm.
PI3K/Akt and ERα Signaling in Breast Cancer
In MCF-7 breast cancer cells, this compound has been shown to induce G2 phase cell cycle arrest by affecting the PI3K/Akt and Estrogen Receptor α (ERα) signaling pathways. Label-free quantitative proteomics revealed that this compound treatment alters the expression of proteins involved in these pathways. Western blot analysis confirmed that this compound decreases the phosphorylation of Akt and ERα.
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the anti-proliferative activity of the proteasome inhibitors.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the proteasome inhibitors and incubate for 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the proteasome inhibitors.
Protocol:
-
Cell Lysis: Treat cells with the proteasome inhibitors for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proteasome Activity Assay
This assay measures the activity of the different catalytic subunits of the proteasome.
Protocol:
-
Lysate Preparation: Prepare cell lysates in a buffer that preserves proteasome activity.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with a fluorogenic substrate specific for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at various time points.
-
Data Analysis: Calculate the rate of substrate cleavage to determine the proteasome activity.
Conclusion
This compound is a promising novel proteasome inhibitor with a distinct profile compared to established agents. The available data suggests that this compound has potent anti-proliferative activity across a range of cancer cell lines, with a potentially favorable toxicity profile compared to Bortezomib.[3] Its unique inhibitory profile, particularly its enhanced activity against the trypsin-like subunit, may offer advantages in certain cancer types or in overcoming resistance.[3] However, further comprehensive, direct comparative studies, especially against the second-generation inhibitors Carfilzomib and Ixazomib, are warranted to fully elucidate its therapeutic potential and positioning in the landscape of proteasome inhibitor therapy. The modulation of the PI3K/Akt and ERα signaling pathways by this compound in breast cancer cells also highlights its potential in solid tumors. Continued research into the in vivo efficacy, safety, and detailed molecular mechanisms of this compound will be crucial for its future clinical development.
References
- 1. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical comparison of proteasome and ubiquitin E1 enzyme inhibitors in cutaneous squamous cell carcinoma: the identification of mechanisms of differential sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ilaphar.org [ilaphar.org]
- 6. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
YSY01A: A Novel Proteasome Inhibitor Demonstrates Potent Anti-Cancer Activity Across Diverse Cancer Cell Lines
A comprehensive analysis of the novel proteasome inhibitor, YSY01A, reveals its significant potential as a therapeutic agent against various cancers. This guide provides a detailed comparison of this compound's performance against other established anti-cancer agents, supported by experimental data from studies on breast, prostate, and ovarian cancer cell lines.
This compound, a new tripeptideboronic acid, has emerged as a promising small molecule compound targeting the proteasome, a critical cellular complex for protein degradation.[1][2] Inhibition of the proteasome disrupts multiple cellular processes essential for cancer cell survival and proliferation, making it an attractive target for anti-cancer therapy.[1][2] Studies have demonstrated that this compound effectively suppresses the viability of a range of cancer cells by inducing cell cycle arrest and apoptosis.[1][2][3]
Comparative Efficacy of this compound in Vitro
This compound has shown potent anti-proliferative effects in various cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), has been quantified and compared with other agents.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (nM) | Comparison Agent | Comparison IC50 (nM) |
| PC-3M | Prostate Cancer | 149.8 ± 9.0 | PS341 (Bortezomib) | This compound is three times more effective |
| HL-60 | Promyelocytic Leukemia | 170.1 ± 9.9 | PS341 (Bortezomib) | PS341 is more effective |
| Bel-7740 | Liver Cancer | 285.9 ± 13.2 | PS341 (Bortezomib) | PS341 is more effective |
| Bcap37 | Breast Cancer | 878.6 ± 18.2 | PS341 (Bortezomib) | PS341 is more effective |
Data sourced from studies on the anti-cancer effects of this compound.[4]
In prostate cancer PC-3M cells, this compound demonstrated a significantly stronger antiproliferative effect than the established proteasome inhibitor PS341 (Bortezomib).[4][5] However, in HL-60, Bel-7740, and Bcap37 cell lines, PS341 showed stronger proliferation inhibition.[4]
Furthermore, this compound has shown the ability to enhance the cytotoxicity of cisplatin in cisplatin-resistant ovarian cancer cells.[3] Pre-treatment with this compound significantly reduced the IC50 of cisplatin in SKOV3/DDP cells, indicating its potential to overcome chemoresistance.[3]
Table 2: Effect of this compound on Cisplatin IC50 in SKOV3/DDP Cells (48h combination treatment)
| This compound Pre-treatment (24h) | Cisplatin IC50 (µM) |
| 0 nM (Vehicle Control) | Not specified in abstracts |
| 50 nM | 13.4 ± 1.3 |
| 100 nM | 11.7 ± 1.3 |
Data from a study on this compound's effect on cisplatin resistance.[3]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[4][5]
In breast cancer MCF-7 cells, this compound treatment leads to G2 phase arrest within 24 hours.[1][2] This is accompanied by an increase in the levels of tumor suppressor proteins p53, p21Cip1, and p27Kip1.[1][2] Similarly, in prostate cancer PC-3M cells, this compound arrests the cell cycle at the G2/M phase.[4][5] This is associated with increased expression of p21, p27, cyclinB1, P-cdc2 (tyr15), and wee1 proteins.[4][5]
In cisplatin-resistant ovarian cancer cells, this compound induces apoptosis and abrogates regulatory proteins crucial for cell proliferation and anti-apoptosis, including NF-κB p65 and STAT3, leading to the downregulation of Bcl-2.[3]
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is mediated through its influence on key signaling pathways.
Caption: this compound signaling pathways in cancer cells.
In human A549 non-small cell lung cancer cells, this compound has been shown to abrogate the constitutive activation of STAT3 by promoting the proteasome-independent degradation of gp130 and JAK2.[6] In breast cancer MCF-7 cells, this compound inhibits the PI3K/Akt pathway and ERα activity.[1] This leads to the upregulation of tumor suppressor genes p53, p21Cip1, and p27Kip1, ultimately causing G2 phase cell cycle arrest.[1][2]
Experimental Protocols
The validation of this compound's anti-cancer effects involved several key experimental methodologies.
Cell Viability Assays
-
MTT and Sulforhodamine B (SRB) Assays: These colorimetric assays were used to assess cell viability and proliferation.
-
Protocol: Cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 48 hours).[4] For the MTT assay, MTT reagent was added, and the resulting formazan crystals were dissolved for absorbance measurement. For the SRB assay, cells were fixed, stained with SRB, and the bound dye was solubilized for absorbance reading.[1] The IC50 values were then calculated.
-
Cell Cycle Analysis
-
Flow Cytometry (FCM): This technique was employed to determine the effect of this compound on the cell cycle distribution.
-
Protocol: PC-3M cells were treated with this compound, harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).[4][5] The DNA content of individual cells was then analyzed by flow cytometry to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4][5]
-
Western Blotting
-
Western Blot Analysis: This method was used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Protocol: Cells were treated with this compound, and total protein was extracted. Protein samples were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p21, p27, cyclinB1, p-Akt, p-ERα).[1][2][4][5] Following incubation with secondary antibodies, the protein bands were visualized and quantified.
-
Caption: In vitro experimental workflow for this compound validation.
In Vivo Antitumor Efficacy
The anti-cancer potential of this compound has also been demonstrated in in vivo models. In a xenograft tumor model using PC-3M cells, this compound administered at doses of 1.25, 2.25, and 3.25 mg/kg inhibited tumor growth, with a tumor volume inhibition rate of approximately 40% to 60%.[4][5]
Conclusion
This compound is a novel and potent proteasome inhibitor with significant anti-cancer activity across a range of cancer cell lines. Its ability to induce cell cycle arrest and apoptosis, modulate key signaling pathways, and enhance the efficacy of conventional chemotherapy highlights its promise as a therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in cancer treatment.
References
- 1. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitor this compound Enhances Cisplatin Cytotoxicity in Cisplatin-Resistant Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitor this compound Abrogates Constitutive STAT3 Signaling via Down-regulation of Gp130 and JAK2 in Human A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
YSY01A: A Potent G2/M Arrest Inducer in Cancer Therapy
A Comparative Analysis of YSY01A Against Other G2/M Checkpoint Inhibitors
For researchers and professionals in the field of oncology and drug development, the identification of novel compounds that can effectively halt the proliferation of cancer cells is a paramount objective. One critical juncture in the cell division cycle is the G2/M transition, a point at which the cell prepares for mitosis. Inducing cell cycle arrest at this phase is a proven strategy in cancer therapeutics. This guide provides a comprehensive comparison of this compound, a novel proteasome inhibitor, with other established G2/M arrest inducers, supported by experimental data.
This compound, a new tripeptideboronic acid, has demonstrated significant anti-cancer activity by inducing G2/M phase arrest in various cancer cell lines.[1][2] Its mechanism of action as a proteasome inhibitor leads to the accumulation of key cell cycle regulatory proteins, ultimately preventing the cell from entering mitosis.[1][2] This guide will objectively compare the performance of this compound with other widely used G2/M arrest inducers, namely Nocodazole, Paclitaxel, and Doxorubicin, providing a clear overview of their respective mechanisms and efficacy.
Performance Comparison of G2/M Arrest Inducers
The following table summarizes the quantitative data on the efficacy of this compound and other G2/M arrest inducers in various cancer cell lines.
| Compound | Cell Line | Concentration | Treatment Duration | % of Cells in G2/M Phase | Key Molecular Effects |
| This compound | PC-3M (Prostate Cancer) | 50 nM | 48 h | Increase of 14% | ↑ p21, ↑ p27, ↑ cyclin B1, ↑ P-cdc2 (tyr15), ↑ wee1[1][2] |
| 100 nM | 48 h | Increase of 44% | ↑ p21, ↑ p27, ↑ cyclin B1, ↑ P-cdc2 (tyr15), ↑ wee1[1][2] | ||
| MCF-7 (Breast Cancer) | 40 nM | 24 h | 36.0% | ↑ p-CDC-2, ↑ p53, ↑ p21, ↑ p27[3] | |
| 80 nM | 24 h | 41.8% | ↑ p-CDC-2, ↑ p53, ↑ p21, ↑ p27[3] | ||
| Nocodazole | HeLa (Cervical Cancer) | 0.3 µmol/L | 18 h | 47.81% | Microtubule depolymerization[4] |
| 1.0 µmol/L | 18 h | 51.09% | Microtubule depolymerization[4] | ||
| 3.0 µmol/L | 18 h | 55.95% | Microtubule depolymerization[4] | ||
| MCF-7 (Breast Cancer) | 1 µM | 16-24 h | ~39% (mitotic index) | Microtubule depolymerization[5] | |
| Paclitaxel | MCF-7 (Breast Cancer) | 20 nM | 24 h | >60% | Microtubule stabilization, ↓ cyclin A, ↑↓ cyclin B1, ↓ Wee1[6] |
| MDA-MB-231 (Breast Cancer) | 20 nM | 24 h | >50% | Microtubule stabilization[6] | |
| CHMm (Canine Mammary Gland Tumor) | 1 µM | 24 h | Significantly increased | ↑ cyclin B1[7] | |
| Doxorubicin | T47D (Breast Cancer) | Not specified | Not specified | ~60% | DNA intercalation, topoisomerase II inhibition |
| Jurkat (Leukemia) | 100 nM | 72 h | Up to 54% (apoptosis) | DNA damage[8] | |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Increased | DNA damage[9] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental procedures, the following diagrams are provided.
G2/M Checkpoint Signaling Pathway
Experimental Workflow for G2/M Arrest Analysis
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with G2/M arrest inducers.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow Cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes for fixation.
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA.
-
PI Staining: Add 400 µL of PI staining solution to the cells and incubate in the dark at room temperature for 5-10 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-p-Cdc2, anti-p21, anti-p27, anti-Wee1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold lysis buffer. Quantify the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in loading buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands will correspond to the level of protein expression.
Conclusion
This compound emerges as a promising anti-cancer agent that effectively induces G2/M arrest in cancer cells at nanomolar concentrations. Its mechanism, centered on proteasome inhibition and the subsequent upregulation of key cell cycle inhibitors like p21 and p27, and the G2/M regulatory protein Wee1, provides a distinct advantage.[1][2] When compared to traditional G2/M inducers such as the microtubule-targeting agents Nocodazole and Paclitaxel, and the DNA-damaging agent Doxorubicin, this compound demonstrates a targeted approach with a clear molecular signature. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to benchmark its performance against existing anti-cancer agents.
References
- 1. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
YSY01A: A Novel Proteasome Inhibitor Demonstrates Competitive Efficacy Against Standard Chemotherapy in Preclinical Prostate Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that YSY01A, a novel tripeptide boronic acid proteasome inhibitor, exhibits potent anti-cancer activity comparable to or exceeding that of standard chemotherapy agents in prostate cancer models. This comparison guide provides an in-depth look at the efficacy, mechanism of action, and experimental protocols for this compound, docetaxel, and cabazitaxel, offering valuable insights for researchers and drug development professionals in the oncology space.
Comparative Efficacy in Prostate Cancer Xenograft Models
This compound has been evaluated in a PC-3M human prostate cancer xenograft model, demonstrating significant dose-dependent tumor growth inhibition. When compared to historical data for the standard-of-care chemotherapies, docetaxel and cabazitaxel, in similar preclinical models, this compound shows a promising efficacy profile.
| Treatment Agent | Cell Line | Dosage and Schedule | Tumor Growth Inhibition (%) | Citation |
| This compound | PC-3M | 1.25 mg/kg, i.p., every other day | 45.7% | [1] |
| 2.25 mg/kg, i.p., every other day | 52.8% | [1] | ||
| 3.25 mg/kg, i.p., every other day | 60.1% | [1] | ||
| PS341 (Bortezomib) | PC-3M | 1.25 mg/kg, i.p., every other day | 49.6% | [1] |
| Docetaxel | PC-3 | 5 mg/kg, i.v., once a week for 4 weeks (in combination) | 62% (combined effect) | [2] |
| PC-3 | Not specified | 55% | [3] | |
| Cabazitaxel | PC-3 luc | Not specified | Significant tumor size reduction |
Mechanism of Action: A Tale of Two Pathways to G2/M Arrest
While both this compound and the taxane-based chemotherapies, docetaxel and cabazitaxel, induce cell cycle arrest at the G2/M phase, their underlying mechanisms are distinct.
This compound functions as a proteasome inhibitor. By blocking the proteasome, it prevents the degradation of key cell cycle regulatory proteins, leading to their accumulation and subsequent arrest of the cell cycle at the G2/M checkpoint.[1]
In contrast, docetaxel and cabazitaxel are microtubule stabilizers. They bind to β-tubulin, promoting the assembly and stabilization of microtubules while inhibiting their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, ultimately leading to G2/M arrest and apoptosis.[4][5]
References
- 1. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
A Cross-Validation of YSY01A: A Novel Proteasome Inhibitor in Cancer Therapy
For Immediate Release
This guide provides a comprehensive cross-validation of YSY01A, a novel tripeptideboronic acid analog of bortezomib (PS-341), against other established proteasome inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a new generation proteasome inhibitor that demonstrates potent anti-cancer activity by targeting the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. Experimental evidence indicates that this compound effectively inhibits the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolase (PGPH) activities of the 26S proteasome. In certain cancer cell lines, such as prostate cancer (PC-3M), this compound exhibits a stronger antiproliferative effect than the first-in-class proteasome inhibitor, bortezomib. Furthermore, studies suggest this compound possesses a favorable safety profile with lower toxicity compared to bortezomib. This guide presents a detailed analysis of this compound's inhibitory activity, its effects on cell cycle progression, and a direct comparison with other key proteasome inhibitors, including bortezomib, carfilzomib, and ixazomib.
Comparative Performance of Proteasome Inhibitors
The efficacy of proteasome inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against the catalytic subunits of the proteasome and their ability to induce cell death in cancer cell lines. The following tables summarize the available data for this compound and its key competitors.
Table 1: Inhibition of 26S Proteasome Catalytic Subunits (IC50, nM)
| Inhibitor | Chymotrypsin-like (β5) | Trypsin-like (β2) | PGPH/Caspase-like (β1) | Reference |
| This compound | 123 ± 18 | 1243 ± 77 | 714 ± 44 | |
| Bortezomib (PS-341) | 71 ± 1 | 5349 ± 57 | 564 ± 62 | |
| Carfilzomib | 21.8 ± 7.4 | 379 ± 107 | 618 ± 149 | [1] |
| Ixazomib | 3.4 | 3500 | 31 | [2] |
Note: PGPH (Post-Glutamyl Peptide Hydrolase) and Caspase-like activities are both attributed to the β1 subunit.
Table 2: Anti-proliferative Activity in Various Cancer Cell Lines (IC50, nM)
| Cell Line | This compound | Bortezomib (PS-341) | Carfilzomib | Ixazomib | Reference |
| PC-3M (Prostate) | 149.8 ± 9.0 | >this compound | 32.8 | - | [3] |
| HL-60 (Leukemia) | 170.1 ± 9.9 | - | - | ||
| Bel-7740 (Liver) | 285.9 ± 13.2 | - | - | ||
| Bcap37 (Breast) | 878.6 ± 18.2 | - | - | ||
| MCF-7 (Breast) | - | - | 6.34 - 76.51 | - | [4] |
| Multiple Myeloma (Average) | - | 8.6 | 13.5 | 120 | [5] |
| B-cell ALL (Average) | - | 13.8 | 6.57 | - | [6] |
Mechanism of Action: this compound-Induced G2/M Cell Cycle Arrest
This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest at the G2/M phase.[1] This is achieved through the modulation of key cell cycle regulatory proteins. Inhibition of the proteasome by this compound leads to the accumulation of proteins that would normally be degraded, including p21 and p27, which are cyclin-dependent kinase inhibitors.[1] This accumulation prevents the cell from progressing through the G2/M checkpoint, ultimately leading to apoptosis.
Figure 1. Signaling pathway of this compound-induced G2/M arrest.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical experimental workflow for the cross-validation of a novel proteasome inhibitor like this compound against established alternatives.
Figure 2. Experimental workflow for proteasome inhibitor cross-validation.
Detailed Experimental Protocols
Proteasome Activity Assay
This assay measures the inhibition of the three main catalytic activities of the 26S proteasome.
-
Preparation of 26S Proteasomes : Isolate 26S proteasomes from cultured cells or tissues.
-
Incubation with Inhibitors : Incubate the purified 26S proteasomes with varying concentrations of this compound or other proteasome inhibitors for 1 hour at 37°C.
-
Substrate Addition : Add fluorogenic substrates specific for chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and PGPH (Z-LLE-AMC) activities.
-
Fluorescence Measurement : Measure the fluorescence generated by the cleavage of the AMC group from the substrates using a microplate reader at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis : Calculate the IC50 values for each inhibitor against each catalytic activity.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of proteasome inhibitors on cell proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound or other inhibitors for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Determine the IC50 values representing the concentration of the inhibitor that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Treat cells with the desired concentration of the proteasome inhibitor for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation : Harvest the cells and fix them in cold 70% ethanol.
-
Staining : Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates a G2/M arrest.[7]
Western Blotting
This method is used to detect specific proteins in a sample.
-
Protein Extraction : Lyse treated and untreated cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation : Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the proteins of interest (e.g., p21, p27, cyclin B1). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Add a chemiluminescent substrate and detect the signal using an imaging system. This allows for the visualization and relative quantification of the target proteins.
Conclusion
This compound presents itself as a promising novel proteasome inhibitor with potent anti-cancer activity, particularly in prostate cancer cells where it outperforms bortezomib in antiproliferative effects. Its distinct inhibitory profile against the proteasome's catalytic subunits and its ability to induce G2/M cell cycle arrest underscore its potential as a therapeutic agent. While further cross-validation against a broader range of cancer types and in more complex in vivo models is warranted, the initial data suggests that this compound could offer a valuable alternative in the landscape of proteasome-targeted cancer therapies, potentially with an improved therapeutic window. The experimental protocols detailed herein provide a robust framework for the continued investigation and comparison of this compound with other proteasome inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-leukemic activity of bortezomib and carfilzomib on B-cell precursor ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Substances: A Procedural Guide
The specific disposal protocol for a substance designated "YSY01A" cannot be definitively provided as it does not correspond to a readily identifiable chemical in public databases or safety literature. This designation may represent a proprietary compound, an internal laboratory identifier, or a novel substance. The absence of a Safety Data Sheet (SDS) necessitates a cautious and systematic approach to its handling and disposal, prioritizing safety and regulatory compliance.
For researchers, scientists, and drug development professionals, encountering such a substance requires adherence to established laboratory safety principles for managing unknown materials. The following procedures provide a framework for the safe and compliant disposal of "this compound" or any similarly unidentified chemical.
Immediate Actions and Handling
Proper containment and labeling are the immediate priorities when dealing with an unknown substance.
-
Do not dispose of the substance in general waste or down the drain. This can lead to environmental contamination and potential chemical reactions in the drainage system.
-
Ensure the container is securely sealed and in good condition. If the original container is compromised, transfer the material to a compatible and properly labeled secondary container.
-
Label the container clearly as "Caution: Unknown Substance for Disposal" and include any known information, such as the project or experiment it was associated with, the date, and the name of the responsible individual.
-
Store the container in a designated hazardous waste accumulation area within the laboratory, segregated from incompatible materials if possible.
Procedural Workflow for Disposal
The following workflow outlines the necessary steps to ensure the safe and compliant disposal of an unidentified substance like this compound. This process relies heavily on internal documentation and consultation with your institution's Environmental Health and Safety (EHS) department.
Key Experimental Protocols for Waste Characterization
In the event that the identity of this compound cannot be determined through documentation, your institution's EHS department will likely need to perform a hazard characterization. While you should not perform these tests yourself, understanding the methodologies can be beneficial. These protocols are typically performed by trained hazardous waste specialists in a controlled environment.
| Parameter | Common Test Method | Purpose |
| pH | pH meter or litmus paper | To determine if the waste is corrosive (pH ≤ 2 or ≥ 12.5). |
| Flashpoint | Pensky-Martens Closed Cup Tester | To determine if the waste is an ignitable liquid (flashpoint < 140°F / 60°C). |
| Reactivity | Observation for reaction with water or other substances | To determine if the waste is unstable, reacts violently with water, or generates toxic gases. |
| Toxicity | Toxicity Characteristic Leaching Procedure (TCLP) | To determine if the waste leaches specific toxic metals, pesticides, or organic compounds above regulatory limits. |
General Principles of Hazardous Waste Disposal
When consulting with your EHS department, they will categorize the waste based on its properties. The disposal route will then be determined based on these categories.
| Waste Category | Description | Typical Disposal Method |
| Ignitable Waste | Liquids with a low flashpoint, non-liquids that can cause fire through friction or spontaneous combustion. | Fuel blending or incineration. |
| Corrosive Waste | Aqueous wastes with a high or low pH that can corrode steel. | Neutralization followed by appropriate disposal. |
| Reactive Waste | Wastes that are unstable, react with water, or can detonate or explode. | Controlled reaction or deactivation. |
| Toxic Waste | Wastes that are harmful or fatal when ingested or absorbed. | Incineration, landfill, or chemical stabilization. |
By following this structured approach, you can ensure the safe and compliant management of unidentified substances like this compound, protecting yourself, your colleagues, and the environment. Always prioritize consultation with your institution's safety professionals when dealing with unknown materials.
Essential Safety and Handling Protocols for YSY01A
This document provides crucial safety and logistical guidance for the handling and disposal of YSY01A. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure proper laboratory conduct.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles of this compound. |
| Hand Protection | Nitrile, neoprene, or butyl rubber gloves. Check for any signs of degradation before use. | Prevents direct skin contact and chemical absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large spills. | Minimizes inhalation of vapors or aerosols. |
Operational Plan: Handling this compound
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is available and operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling this compound.
-
Ensure a designated waste container for this compound is properly labeled and within reach.
2. Handling:
-
Always wear the appropriate PPE as specified in the table above.
-
Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[2]
-
Use a properly calibrated balance for weighing and handle as a fine powder or liquid as appropriate, minimizing the creation of dust or aerosols.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the Safety Data Sheet (SDS) for a list of incompatible substances.
Disposal Plan
1. Waste Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
2. Waste Disposal:
-
Dispose of this compound waste in accordance with local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule a waste pickup.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: This diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final storage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
